Oltipraz-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2S3 |
|---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
5-pyrazin-2-yl-4-(trideuteriomethyl)dithiole-3-thione |
InChI |
InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3/i1D3 |
InChI Key |
CKNAQFVBEHDJQV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SSC1=S)C2=NC=CN=C2 |
Canonical SMILES |
CC1=C(SSC1=S)C2=NC=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
What is Oltipraz-d3 and its primary research uses
An In-depth Examination of a Deuterated Internal Standard and its Application in Pharmacokinetic and Mechanistic Studies of Oltipraz
This technical guide provides a comprehensive overview of Oltipraz-d3, a deuterated analog of the chemopreventive agent Oltipraz. Primarily synthesized for use as a stable isotope-labeled internal standard, this compound is an indispensable tool for the accurate quantification of Oltipraz in complex biological matrices. This document details the primary research applications of this compound, outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores the key signaling pathways of its non-deuterated parent compound, Oltipraz. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Oltipraz.
Core Concepts: Oltipraz and the Role of Deuteration
Oltipraz, with the chemical name 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione, is a synthetic dithiolethione that was initially developed as an antischistosomal agent. Subsequent research has revealed its potent chemopreventive properties, which are largely attributed to its ability to induce phase II detoxification enzymes and modulate key cellular signaling pathways involved in oxidative stress, inflammation, and lipid metabolism.
This compound is chemically identical to Oltipraz, with the exception that three hydrogen atoms on the methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a slightly higher molecular weight, which can be readily distinguished from the non-deuterated form by mass spectrometry. Crucially, this deuteration does not alter the chemical or biological activity of the molecule. Therefore, this compound serves as an ideal internal standard in bioanalytical methods, as it behaves identically to Oltipraz during sample extraction, chromatographic separation, and ionization, but can be separately quantified due to its mass difference. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of Oltipraz and this compound, as well as the mass spectrometric parameters for their quantification.
Table 1: Physicochemical Properties of Oltipraz and this compound
| Property | Oltipraz | This compound |
| Chemical Formula | C₈H₆N₂S₃ | C₈H₃D₃N₂S₃ |
| Molecular Weight | 226.3 g/mol | 229.36 g/mol |
| CAS Number | 64224-21-1 | 205110-48-1 |
| Appearance | Crystalline solid | Crystalline solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Table 2: Representative Mass Spectrometric Parameters for the Quantification of Oltipraz using this compound as an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oltipraz | 227.0 | 193.0 |
| This compound (Internal Standard) | 230.0 | 196.0 |
Note: The specific precursor and product ions may vary depending on the mass spectrometer and ionization conditions used.
Primary Research Uses of this compound
The primary and almost exclusive research application of this compound is its use as a stable isotope-labeled internal standard for the accurate quantification of Oltipraz in biological samples such as plasma, serum, urine, and tissue homogenates. This is a critical component of several key research areas:
-
Pharmacokinetic (PK) Studies: this compound is essential for determining the absorption, distribution, metabolism, and excretion (ADME) of Oltipraz in preclinical animal models and human clinical trials. Accurate PK data is vital for understanding the drug's bioavailability, half-life, and appropriate dosing regimens.
-
Bioequivalence (BE) Studies: In the development of generic formulations of Oltipraz, BE studies are required to demonstrate that the generic product performs in the same manner as the original branded product. This compound is used to ensure the precision of the concentration measurements in these studies.
-
Metabolic Stability Assays: In vitro studies using liver microsomes or hepatocytes to assess the metabolic stability of Oltipraz rely on accurate quantification of the parent compound over time. This compound is used as an internal standard in the LC-MS/MS methods employed for this purpose.
-
Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM may be employed to optimize Oltipraz dosage for individual patients. The use of this compound as an internal standard ensures the reliability of the concentration measurements used to guide dose adjustments.
Experimental Protocols
The following section outlines a representative experimental protocol for the quantification of Oltipraz in plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established bioanalytical method validation guidelines and published literature. Researchers should optimize and validate the method for their specific instrumentation and study requirements.
Protocol: Quantification of Oltipraz in Plasma using this compound and LC-MS/MS
1. Materials and Reagents:
-
Oltipraz reference standard
-
This compound internal standard
-
Control (drug-free) plasma from the relevant species (e.g., human, rat)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
2. Preparation of Stock and Working Solutions:
-
Oltipraz Stock Solution (1 mg/mL): Accurately weigh and dissolve Oltipraz in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.
-
Oltipraz Working Solutions (for calibration curve and quality controls): Serially dilute the Oltipraz stock solution with a suitable solvent (e.g., 50:50 ACN:Water) to prepare a series of working solutions at concentrations that will cover the desired calibration range.
-
This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same solvent to a fixed concentration (e.g., 100 ng/mL). The optimal concentration of the IS should be determined during method development.
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike known volumes of the Oltipraz working solutions into aliquots of control plasma to create a calibration curve with at least 6-8 non-zero concentration points. A typical range might be 1-1000 ng/mL.
-
Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking control plasma with the appropriate Oltipraz working solutions.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add a fixed volume (e.g., 10 µL) of the this compound IS working solution and briefly vortex.
-
Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile (e.g., 150 µL).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is typical.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions for Oltipraz (e.g., m/z 227.0 → 193.0) and this compound (e.g., m/z 230.0 → 196.0).
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for both Oltipraz and this compound.
-
Calculate the peak area ratio of Oltipraz to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of Oltipraz in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Mechanisms of Action
While this compound is biologically inert in its role as an internal standard, understanding the mechanism of action of the parent compound, Oltipraz, is crucial for interpreting the data generated from studies where it is quantified. Oltipraz exerts its biological effects through the modulation of several key signaling pathways.
The Keap1-Nrf2 Signaling Pathway
A primary mechanism of Oltipraz's chemopreventive action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oltipraz, being an electrophilic molecule, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes encoding for phase II detoxification enzymes (e.g., Glutathione S-transferases, NAD(P)H:quinone oxidoreductase 1) and antioxidant proteins. The upregulation of these genes enhances the cellular defense against oxidative stress and carcinogens.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. Chronic inflammation is a known driver of many diseases, including cancer. Oltipraz has been shown to inhibit the NF-κB signaling pathway. It can prevent the degradation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Oltipraz prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines and chemokines.
Modulation of the LXRα Signaling Pathway
Liver X receptor alpha (LXRα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of LXRα promotes the expression of genes involved in lipogenesis, which can contribute to conditions such as non-alcoholic fatty liver disease (NAFLD). Oltipraz has been shown to inhibit the activity of LXRα. By doing so, it can suppress the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), thereby reducing hepatic lipid accumulation. This mechanism underlies the therapeutic potential of Oltipraz in the treatment of NAFLD.
Experimental Workflow: Bioanalytical Method Using this compound
The following diagram illustrates the general workflow for the quantification of Oltipraz in a biological sample using this compound as an internal standard.
Conclusion
This compound is a vital research tool for the accurate and precise quantification of Oltipraz in a variety of biological matrices. Its use as a stable isotope-labeled internal standard is fundamental to the robust bioanalytical methods required for pharmacokinetic, bioequivalence, and metabolic stability studies. While this compound itself is not biologically active, a thorough understanding of the complex signaling pathways modulated by its parent compound, Oltipraz, including the Nrf2, NF-κB, and LXRα pathways, provides the essential context for the interpretation of quantitative data in preclinical and clinical research. This technical guide serves as a foundational resource for scientists and researchers working with this important chemopreventive agent and its deuterated analog.
Oltipraz-d3: A Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Oltipraz-d3, a deuterated analog of the chemopreventive agent Oltipraz. The information is compiled to support research, scientific analysis, and drug development activities. While specific experimental data for the deuterated form is limited, this guide leverages available information on both this compound and its non-deuterated counterpart, Oltipraz, to provide a thorough resource.
Chemical and Physical Data
The following table summarizes the key chemical and physical properties of this compound. It is important to note that where specific data for the deuterated isotopologue is unavailable, information for the parent compound, Oltipraz, is provided as a reference and is indicated accordingly.
| Property | Value | Source |
| Chemical Name | 4-(methyl-d3)-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione | N/A |
| Molecular Formula | C₈H₃D₃N₂S₃ | [1] |
| Molecular Weight | 229.36 g/mol | [1] |
| CAS Number | 64224-21-1 (unlabeled) | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Flash Point | 176 °C | [1] |
| Solubility | Soluble in DMSO (≥22.6 mg/mL for Oltipraz) | [2] |
| Poorly soluble in water (for Oltipraz) | N/A |
Mechanism of Action: Nrf2 Signaling Pathway
Oltipraz is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[3] The deuteration in this compound is not expected to alter this fundamental mechanism of action.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oltipraz, an electrophilic compound, is believed to react with specific cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This binding initiates the transcription of various phase II detoxification enzymes and antioxidant proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs). The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species and detoxify carcinogens.[4]
References
Oltipraz-d3 role as a stable isotope-labeled internal standard
An in-depth analysis of publicly available scientific literature and bioanalytical methods did not yield specific documentation on the use of Oltipraz-d3 as a stable isotope-labeled internal standard for the quantification of Oltipraz. However, a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing ethyl-oltipraz as an internal standard has been documented and is detailed in this guide. This technical paper will provide researchers, scientists, and drug development professionals with a comprehensive overview of the established bioanalytical methodology for Oltipraz, adhering to the core principles of utilizing an internal standard for accurate and precise quantification in biological matrices.
Core Concept: The Role of an Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality control samples. The IS is crucial for correcting for the potential loss of the analyte during sample preparation and for variations in instrument response. An ideal IS has physicochemical properties very similar to the analyte. While a stable isotope-labeled version of the analyte (e.g., this compound) is the gold standard due to its near-identical chemical behavior and distinct mass, a structurally similar analog, such as ethyl-oltipraz, can also serve as an effective IS.
Experimental Protocol: Quantification of Oltipraz in Rat Plasma
The following methodology for the determination of Oltipraz in rat plasma using ethyl-oltipraz as an internal standard has been established and validated.
Sample Preparation: Fast-Flow Protein Precipitation (FF-PPT)
A fast-flow protein precipitation method is employed for the extraction of Oltipraz and the internal standard from rat plasma.
-
Step 1: Aliquot 50 µL of rat plasma into a microcentrifuge tube.
-
Step 2: Add 200 µL of the internal standard spiking solution (ethyl-oltipraz in acetonitrile) to the plasma sample.
-
Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Step 4: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Step 5: Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation and mass spectrometric detection parameters are crucial for the selective and sensitive quantification of Oltipraz.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Agilent 1200 series HPLC |
| Column | Phenomenex Luna C18 (2.0 mm × 50 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B) |
| Gradient | 20% B for 0.5 min, 20-80% B in 2.5 min, 80% B for 0.5 min, 80-20% B in 0.1 min, 20% B for 1.4 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole LC/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Oltipraz: m/z 227 → 193Ethyl-oltipraz (IS): m/z 241 → 174 |
Method Validation Data
The described bioanalytical method was validated according to FDA guidelines, demonstrating its reliability and reproducibility.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linear Dynamic Range | 20 to 4000 ng/mL |
| Correlation Coefficient (r) | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
Table 3: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 20 | 6.8 | 105.0 | 7.5 | 103.5 |
| Low QC | 60 | 5.4 | 101.7 | 6.2 | 102.3 |
| Medium QC | 800 | 4.1 | 98.8 | 5.1 | 99.4 |
| High QC | 3200 | 3.5 | 97.2 | 4.3 | 98.1 |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Oltipraz | 95.3 - 98.7 | 96.8 - 101.2 |
| Ethyl-oltipraz (IS) | 97.1 | 98.5 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Oltipraz quantification.
Signaling Pathway: Nrf2 Activation by Oltipraz
Oltipraz is known to exert its chemopreventive effects through the activation of the Nrf2 signaling pathway, which leads to the induction of phase II detoxification enzymes like Glutathione S-transferase (GST).
Caption: Oltipraz-mediated Nrf2 pathway activation.
Conclusion
While the use of this compound as a stable isotope-labeled internal standard is not documented in the reviewed literature, a validated and robust LC-MS/MS method utilizing ethyl-oltipraz as an internal standard provides a reliable approach for the quantification of Oltipraz in biological matrices. The detailed experimental protocol and method validation data presented in this guide offer a solid foundation for researchers and scientists in the fields of pharmacology, toxicology, and drug development to accurately measure Oltipraz concentrations for pharmacokinetic and other related studies. The principles outlined here can be adapted and transferred to other biological matrices and species with appropriate validation.
Oltipraz-d3 applications in cancer chemoprevention research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oltipraz and its deuterated analog, Oltipraz-d3, in the context of cancer chemoprevention research. It details the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes critical biological pathways and workflows. While the bulk of existing research focuses on Oltipraz, the principles and findings are directly applicable to the study of this compound, a stable isotope-labeled version designed to have an altered pharmacokinetic profile. Deuteration can potentially improve a drug's metabolic stability and exposure, offering advantages over the non-deuterated form.[1][2]
Mechanism of Action: The Nrf2-ARE Signaling Pathway
Oltipraz is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a primary cellular defense mechanism against oxidative and electrophilic stress.[3][4][5] The chemopreventive effects of Oltipraz are largely attributed to its ability to induce the expression of a battery of Phase II detoxification and antioxidant enzymes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[3] Oltipraz and its metabolites can modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This transcriptional activation leads to the upregulation of numerous protective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs), and heme oxygenase-1 (HO-1).[7][8] These enzymes play a crucial role in detoxifying carcinogens, such as aflatoxins, and mitigating oxidative damage that can initiate carcinogenesis.[9][10]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Oltipraz has been quantified in numerous studies, ranging from animal models of carcinogenesis to human clinical trials. This compound is expected to exhibit similar or enhanced efficacy due to potentially improved pharmacokinetics.
| Animal Model | Carcinogen | Oltipraz Dose | Key Finding | Reduction | Reference |
| F344 Rats | Aflatoxin B1 (AFB1) | 0.075% in diet | Reduced hepatic GST-P-positive foci | 54-72% | [10] |
| F344 Rats | Aflatoxin B1 (AFB1) | 0.075% in diet | Reduced mortality from acute toxicity | 57% | [11] |
| Syrian Hamsters | N-nitrosobis(2-oxopropyl)amine (BOP) | 600 mg/kg in diet | Reduced pancreatic adenocarcinoma incidence | Statistically significant (P < 0.05) | [12][13] |
| Nrf2+/+ Mice | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Not specified | Decreased urinary bladder carcinoma incidence | Statistically significant | [5] |
| Marmoset Monkeys | Aflatoxin B1 (AFB1) | Not specified | Reduced AFB-DNA adduct formation | 53% (average) | [14] |
This trial evaluated the effect of Oltipraz on biomarkers of aflatoxin exposure in a high-risk population.[15][16]
| Treatment Group | Dose & Schedule | Key Biomarker Change | Magnitude of Change | P-value |
| Oltipraz | 125 mg daily | Increased urinary aflatoxin-mercapturic acid (Phase II metabolite) | 2.6-fold increase | 0.017 |
| Oltipraz | 500 mg weekly | Decreased urinary aflatoxin M1 (Phase I metabolite) | 51% decrease | 0.030 |
| Placebo | N/A | N/A | N/A | N/A |
| Study Population | Dose Range | Key Parameter | Observation | Reference |
| Normal Subjects | 100-500 mg (single dose) | Peak Plasma Conc. (Cmax) | Disproportionate 40-fold increase | [17] |
| Normal Subjects | 100-500 mg (single dose) | Oral Clearance | 9.5-fold decrease | [17] |
| Clinical Trial Patients | 125-1000 mg/m² (single dose) | Time to Peak (Tmax) | Mean of 2.2 hours | [18] |
| Clinical Trial Patients | 125-1000 mg/m² (single dose) | Half-life | 9.3 - 22.7 hours | [18] |
Experimental Protocols and Workflows
Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols derived from key studies.
This generalized protocol is based on studies investigating Oltipraz's effect on chemically-induced carcinogenesis.[10][12]
-
Animal Model Selection: Choose a relevant species and strain (e.g., F344 rats for liver cancer, Syrian hamsters for pancreatic cancer).
-
Acclimatization: House animals in a controlled environment for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to control and treatment groups (e.g., Vehicle Control, Carcinogen Only, Carcinogen + Oltipraz).
-
Chemopreventive Agent Administration: Begin dietary administration of Oltipraz (e.g., 300-600 mg/kg in diet) two weeks prior to carcinogen exposure and continue throughout the study.
-
Carcinogen Induction: Administer a specific carcinogen (e.g., Aflatoxin B1, BOP) via a defined route and schedule to induce tumor formation.
-
Monitoring: Regularly monitor animal weight, food consumption, and clinical signs of toxicity.
-
Termination and Tissue Collection: At a predetermined endpoint (e.g., 26 weeks), euthanize animals and collect relevant tissues (e.g., liver, pancreas).
-
Endpoint Analysis: Perform histopathological analysis to determine the incidence and multiplicity of preneoplastic and neoplastic lesions. Conduct biochemical assays on tissue homogenates to measure enzyme activity (e.g., GST).
This protocol outlines the design of the human intervention trial to assess Oltipraz's effect on aflatoxin biomarkers.[15][16]
-
Participant Recruitment: Enroll healthy adults from a region with high dietary aflatoxin exposure and high rates of hepatocellular carcinoma.
-
Randomization: Use a double-blind, placebo-controlled design. Randomly assign participants to one of three arms:
-
Oltipraz: 125 mg taken daily.
-
Oltipraz: 500 mg taken weekly.
-
Placebo.
-
-
Intervention Period: Administer the assigned treatment for a defined period (e.g., 8 weeks). Ensure compliance through directly observed therapy.
-
Sample Collection: Collect blood and urine specimens at multiple time points before, during, and after the intervention period.
-
Biomarker Analysis: Use validated methods, such as immunoaffinity chromatography and liquid chromatography-mass spectrometry, to quantify levels of aflatoxin metabolites (e.g., aflatoxin M1, aflatoxin-mercapturic acid) in urine.
-
Toxicity Monitoring: Monitor participants for any clinical adverse events throughout the study.
-
Statistical Analysis: Compare the changes in biomarker levels between the Oltipraz groups and the placebo group to determine the statistical significance of the intervention.
Visualizing Carcinogen Detoxification
This compound's primary chemopreventive action against carcinogens like Aflatoxin B1 (AFB1) is to shift its metabolism away from activation and towards detoxification and excretion. This is achieved by inhibiting Phase I enzymes that activate AFB1 and inducing Phase II enzymes that conjugate and eliminate it.
Conclusion and Future Directions
Oltipraz has demonstrated significant promise as a cancer chemopreventive agent, primarily through its robust activation of the Nrf2-dependent antioxidant response. Preclinical and clinical data strongly support its ability to modulate the metabolism of carcinogens like aflatoxin, reducing the formation of DNA-damaging adducts.
The development of this compound represents a strategic advancement in optimizing the therapeutic potential of this molecule. By potentially altering its pharmacokinetic properties, deuteration may lead to improved efficacy, a more favorable safety profile, or more convenient dosing regimens. Future research should focus on:
-
Pharmacokinetic Profiling: Directly comparing the pharmacokinetic profiles of Oltipraz and this compound in preclinical models and human subjects.
-
Efficacy Studies: Conducting head-to-head chemoprevention studies to determine if the modified pharmacokinetics of this compound translate to superior efficacy.
-
Biomarker Discovery: Identifying additional non-invasive biomarkers to monitor the biological activity of this compound in clinical settings.
This technical guide serves as a foundational resource for professionals engaged in the ongoing research and development of this compound as a next-generation cancer chemopreventive agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nrf2 Activator Oltipraz Also Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Interactions of the Major Metabolite of the Cancer Chemopreventive Drug Oltipraz with Cytochrome C: A Novel Pathway for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 signaling by oltipraz inhibits death of human macrophages with mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Cancer chemoprotection by oltipraz: experimental and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient intervention with oltipraz protects against aflatoxin-induced hepatic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protection by 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione (oltipraz) against the hepatotoxicity of aflatoxin B1 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemopreventive activity of Oltipraz against N-nitrosobis(2-oxopropyl)amine (BOP)-induced ductal pancreatic carcinoma development and effects on survival of Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. Effects of dietary oltipraz and ethoxyquin on aflatoxin B1 biotransformation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oltipraz chemoprevention trial in Qidong, People's Republic of China: study design and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective alterations in phase 1 and 2 metabolism of aflatoxin B1 by oltipraz in residents of Qidong, People's Republic of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of oltipraz as a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of the chemopreventive agent oltipraz and of its metabolite M3 in human subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Oltipraz Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antioxidant properties of Oltipraz and its related compounds. Oltipraz, a synthetic dithiolethione, has demonstrated significant potential as a cytoprotective agent, primarily through its ability to modulate cellular antioxidant pathways. This document summarizes the key mechanisms of action, presents available quantitative data from cellular antioxidant studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways involved.
Core Mechanism of Antioxidant Action
Oltipraz exerts its antioxidant effects predominantly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oltipraz and its metabolites can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.[3]
Key downstream targets of the Nrf2 pathway that contribute to the antioxidant effects of Oltipraz include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin and its subsequent product, bilirubin, are potent antioxidants.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species (ROS).
-
Glutathione S-transferases (GSTs): A family of enzymes that detoxify electrophilic compounds by conjugating them with glutathione.[1]
-
Increased Glutathione (GSH) levels: Oltipraz has been shown to increase the levels of GSH, a major intracellular antioxidant.[1][4]
In addition to the Nrf2 pathway, metabolites of Oltipraz have been found to activate the AMP-activated protein kinase (AMPK) pathway.[5][6] AMPK activation plays a role in mitochondrial protection and further contributes to the cellular antioxidant effect.[5][6]
Quantitative Data on Cellular Antioxidant Effects
Table 1: Effect of Oltipraz on Reactive Oxygen Species (ROS) Generation
| Cell Line | Treatment Conditions | Oltipraz Concentration | % Reduction in ROS | Reference |
| RSC96 | High Glucose (50 mM) for 24h | Not specified | Statistically significant reduction | [1] |
Table 2: Effect of Oltipraz on Malondialdehyde (MDA) Levels
| Cell Line/Tissue | Treatment Conditions | Oltipraz Concentration | % Reduction in MDA | Reference |
| RSC96 | High Glucose (50 mM) for 24h | Not specified | Statistically significant reduction | [1] |
| Mouse Hepatocytes | In vitro incubation for 1-3h | 5-25 µM | No significant change | [4] |
| Schistosoma mansoni | In vitro incubation for 1-3h | 5-25 µM | Significant increase | [4] |
Table 3: Effect of Oltipraz on Superoxide Dismutase (SOD) Levels/Activity
| Cell Line | Treatment Conditions | Oltipraz Concentration | % Increase in SOD | Reference |
| RSC96 | High Glucose (50 mM) for 24h | Not specified | Statistically significant increase | [1] |
Experimental Protocols
This section details the methodologies for the key cellular antioxidant assays cited in the context of Oltipraz research.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RSC96) in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Oltipraz for a specified duration.
-
Induce oxidative stress by adding an agent such as high glucose (e.g., 50 mM) and incubate for the desired time (e.g., 24 hours).[1]
-
-
Staining with DCFH-DA:
-
Remove the culture medium and wash the cells with serum-free medium or phosphate-buffered saline (PBS).
-
Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 20-30 minutes in the dark.[1]
-
Wash the cells three times with serum-free medium or PBS to remove excess probe.[1]
-
-
Quantification of ROS:
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.[1]
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Malondialdehyde (MDA) Assay
This assay measures the level of MDA, a product of lipid peroxidation, as an indicator of oxidative damage to lipids.
-
Sample Preparation:
-
After treatment with Oltipraz and an oxidizing agent, harvest the cells and lyse them in a suitable buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
Thiobarbituric Acid (TBA) Reaction:
-
Mix a specific volume of the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Quantification of MDA:
-
Measure the absorbance of the MDA-TBA adduct at approximately 532 nm using a spectrophotometer.
-
Calculate the concentration of MDA from a standard curve generated using known concentrations of MDA.
-
Normalize the MDA levels to the protein concentration of the sample.
-
Superoxide Dismutase (SOD) Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Sample Preparation:
-
Prepare cell lysates as described in the MDA assay protocol.
-
Determine the protein concentration for normalization.
-
-
Enzymatic Reaction:
-
Use a commercial SOD assay kit that typically employs a system for generating superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., WST-1).
-
In the presence of SOD from the cell lysate, the superoxide radicals are scavenged, leading to a decrease in the colorimetric signal.
-
-
Quantification of SOD Activity:
-
Incubate the reaction mixture according to the kit manufacturer's instructions.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to a control without the cell lysate.
-
Normalize the SOD activity to the protein concentration of the sample.
-
Visualizing the Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the antioxidant action of Oltipraz.
Caption: Oltipraz-mediated activation of the Nrf2 signaling pathway.
Caption: Role of Oltipraz metabolites in AMPK pathway activation.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cellular antioxidant activity of Oltipraz compounds.
Caption: General workflow for cellular antioxidant assays.
Conclusion
Oltipraz and its compounds demonstrate significant antioxidant properties, primarily through the robust activation of the Nrf2 signaling pathway and, to a lesser extent, the AMPK pathway. While direct chemical antioxidant data is limited, cellular assays consistently show that Oltipraz effectively mitigates oxidative stress by reducing ROS and lipid peroxidation, and enhancing the endogenous antioxidant defense systems. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of Oltipraz as a cytoprotective and antioxidant agent. Further research focusing on the direct radical scavenging activities of Oltipraz and its derivatives would provide a more complete understanding of its antioxidant profile.
References
- 1. In vitro effect of low concentrations of oltipraz on the antioxidant defence of mouse hepatocytes and Schistosoma mansoni worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oltipraz ameliorates the progression of steatohepatitis in Nrf2-null mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemopreventive Agent Oltipraz Possesses Potent Antiangiogenic Activity in Vitro, ex Vivo, and in Vivo and Inhibits Tumor Xenograft Growth1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and mitochondrial protective effects of oxidized metabolites of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized metabolites of oltipraz exert cytoprotective effects against arachidonic acid through AMP-activated protein kinase-dependent cellular antioxidant effect and mitochondrial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Oltipraz-d3: A Technical Guide to its Discovery, Development, and Application in Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Oltipraz and its deuterated analog, Oltipraz-d3, for research applications. Oltipraz, initially developed as an antischistosomal agent, has garnered significant scientific interest for its potent chemopreventive properties. This document details its mechanism of action, focusing on the dual roles of Nuclear factor erythroid 2-related factor 2 (Nrf2) activation and Liver X receptor alpha (LXRα) inhibition. It provides a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for common research applications, and visualizations of relevant biological pathways and experimental workflows. This compound, a stable isotope-labeled form of Oltipraz, is highlighted as an essential internal standard for quantitative analysis in pharmacokinetic and metabolic studies. This guide is intended to serve as a core resource for researchers utilizing Oltipraz and this compound in their experimental designs.
Discovery and Development
Oltipraz, chemically known as 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione, is a synthetic dithiolethione.[1] It was first developed as a promising treatment for schistosomiasis, a parasitic disease.[2] During its development, researchers discovered its significant efficacy in inhibiting carcinogenesis in various animal models, which shifted its primary research focus towards cancer chemoprevention.[1] This chemopreventive effect is largely attributed to its ability to induce Phase II detoxification enzymes.[1]
This compound: A Tool for Precise Quantification
In modern research, particularly in pharmacokinetic and pharmacodynamic studies, precise quantification of compounds in biological matrices is crucial. This has led to the development of this compound, a deuterated version of Oltipraz. In this compound, three hydrogen atoms on the methyl group are replaced with deuterium atoms. This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight. This mass difference is easily detectable by mass spectrometry, making this compound an ideal internal standard for quantitative analyses of Oltipraz in complex biological samples like plasma and tissue homogenates.
Mechanism of Action
Oltipraz exerts its biological effects through two primary, well-documented signaling pathways: the activation of the Nrf2 pathway and the inhibition of the LXRα pathway.
Nrf2/ARE Pathway Activation
Oltipraz is a potent activator of the Nrf2 transcription factor.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oltipraz is thought to interact with Keap1, leading to the release of Nrf2.[3] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[4] This binding initiates the transcription of a wide array of cytoprotective genes, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), as well as antioxidant proteins like heme oxygenase-1 (HO-1).[3] This upregulation of the cellular defense machinery is central to Oltipraz's chemopreventive effects.
LXRα Inhibition
More recently, Oltipraz has been identified as an inhibitor of Liver X receptor alpha (LXRα).[5] LXRα is a nuclear receptor that plays a key role in regulating lipid metabolism. Its activation promotes the expression of genes involved in lipogenesis (fat synthesis), such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). By inhibiting LXRα, Oltipraz can downregulate these lipogenic pathways.[6] This mechanism is particularly relevant to its therapeutic potential in metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[5]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from research on Oltipraz.
Table 1: Clinical Trial Data for Oltipraz in NAFLD
| Parameter | Placebo Group (n=22) | Oltipraz 30 mg twice daily (n=22) | Oltipraz 60 mg twice daily (n=24) | Reference |
| Absolute change in liver fat content (%) | -3.2 ± 11.1 | -7.7 ± 7.0 | -13.9 ± 10.7 (P < 0.01 vs placebo) | [5] |
| Percent reduction in liver fat content (%) | -0.6 ± 62.9 | - | -34.6 ± 29.4 (P = 0.046 vs placebo) | [5] |
| Change in Body Mass Index (%) | -0.5 ± 1.4 | - | -1.0 ± 0.9 (P = 0.04 vs placebo) | [5] |
Table 2: Clinical Trial Data for Oltipraz in Chemoprevention (Aflatoxin Exposure)
| Treatment Arm | Number of Participants | Adverse Events (Extremity Syndrome) | Reference |
| Placebo | - | 2.5% | [7] |
| 125 mg Oltipraz daily | - | 18.4% (P = 0.002 vs placebo) | [7] |
| 500 mg Oltipraz weekly | - | 14.1% (P = 0.002 vs placebo) | [7] |
Table 3: Preclinical Data on Phase II Enzyme Induction by Oltipraz
| Cell Line/Model | Enzyme | Induction metric (Concentration for 2-fold increase) | Value | Reference |
| Hepa 1c1c7 cells | NQO1 | CD(NQO1) | 14.4 ± 1.3 µM | [1] |
| Hepa 1c1c7 cells (ARE-luciferase) | ARE-luciferase | CD | ~30-40 µM | [1] |
| Rat Liver (75 mg/kg daily for 3 days) | GST Ya mRNA | Fold Increase | 2-2.4 | [8] |
| Rat Liver (75 mg/kg daily for 3 days) | NQO1 mRNA | Fold Increase | 1.6-2.8 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Oltipraz.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro studies investigating the biological effects of Oltipraz.
Nrf2 Activation Assay
This protocol describes how to measure Oltipraz-induced Nrf2 activation by assessing the nuclear translocation of Nrf2 via Western blot and the expression of its target genes via quantitative RT-PCR.
a) Nuclear and Cytoplasmic Protein Extraction and Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with desired concentrations of Oltipraz or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. Use an antibody against a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., β-actin or GAPDH) as loading controls for their respective fractions. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates Nrf2 translocation.[9]
b) Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
Cell Culture and Treatment: Treat cells with Oltipraz as described above.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for Nrf2 target genes (e.g., NQO1, GSTM1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to the housekeeping gene. An increase in the mRNA levels of target genes in Oltipraz-treated cells compared to controls indicates Nrf2-mediated gene induction.[5]
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of Oltipraz concentrations and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Oltipraz that inhibits cell growth by 50%).
Clonogenic (Colony Formation) Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.
-
Treatment: Allow cells to attach for a few hours, then treat with Oltipraz for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, until visible colonies (defined as ≥50 cells) are formed in the control wells.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution such as 6% glutaraldehyde or a 1:7 mixture of acetic acid and methanol.
-
Stain the fixed colonies with 0.5% crystal violet solution for at least 2 hours.
-
-
Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) to determine the effect of Oltipraz on the clonogenic survival of the cells.
Synthesis Overview
Oltipraz, with the chemical name 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione, is a synthetic heterocyclic compound. The synthesis of such dithiolethiones generally involves multi-step reactions. While specific industrial synthesis routes are often proprietary, the general approach involves the construction of the dithiolethione ring system and the subsequent attachment of the pyrazinyl and methyl groups.
The synthesis of this compound would follow a similar pathway, but would incorporate a deuterated starting material for the methyl group, such as deuterated methyl iodide (CD₃I), at the appropriate step to introduce the deuterium label.
Conclusion
Oltipraz and its deuterated analog, this compound, are valuable tools in biomedical research. Oltipraz's well-defined mechanisms of action, particularly its role as a potent Nrf2 activator and LXRα inhibitor, make it a key compound for studying cellular defense mechanisms and lipid metabolism. This compound is indispensable for accurate quantification in preclinical and clinical research, ensuring the reliability of pharmacokinetic and pharmacodynamic data. This guide provides a foundational resource for researchers, offering key data, detailed protocols, and pathway visualizations to facilitate the effective use of Oltipraz and this compound in their studies.
References
- 1. Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 signaling by oltipraz inhibits death of human macrophages with mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Oltipraz on the Glycolipid Metabolism and the Nrf2/HO-1 Pathway in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) and related dithiole-3-thiones in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Oltipraz-d3 as an Internal Standard for LC-MS/MS Quantification of Oltipraz
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Oltipraz, a dithiolethione, is a promising therapeutic agent investigated for its chemopreventive and hepatoprotective properties. Accurate quantification of Oltipraz in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Oltipraz-d3, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2] Deuterated internal standards are ideal as they co-elute with the analyte and have nearly identical chemical and physical properties, minimizing analytical variability.[3] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Oltipraz in plasma samples by LC-MS/MS.
Principle
This method utilizes a protein precipitation procedure for sample preparation, followed by reversed-phase liquid chromatography for the separation of Oltipraz and this compound. The analytes are then detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of Oltipraz in the samples is determined by comparing the peak area ratio of Oltipraz to this compound against a calibration curve.
Materials and Reagents
-
Oltipraz analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., rat, human)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Oltipraz Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Oltipraz in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Oltipraz Working Solutions: Prepare a series of working solutions by serially diluting the Oltipraz stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water. The optimal concentration should be determined during method development.
Sample Preparation
A protein precipitation method is employed for the extraction of Oltipraz and this compound from plasma samples.
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 50 µL of the appropriate sample (plasma, calibrator, or QC) to the labeled tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes except for the blank samples (add 10 µL of the 50:50 acetonitrile/water mixture to the blank).
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 1: Suggested LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
The following MRM transitions should be used for the detection of Oltipraz and this compound. The collision energy (CE) and other compound-dependent parameters should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oltipraz | 227.0 | 193.0 |
| This compound | 230.0 | 196.0 |
Data Presentation
The following table summarizes the quantitative performance of a similar LC-MS/MS method for the analysis of Oltipraz in rat plasma using a structural analog internal standard.[4] Similar performance is expected when using this compound as the internal standard.
Table 2: Quantitative Performance of Oltipraz LC-MS/MS Assay
| Parameter | Result |
| Linear Dynamic Range | 20 - 4000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Correlation Coefficient (r) | > 0.997 |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 9.2% |
| Intra-day Accuracy (%Bias) | -5.8% to 6.3% |
| Inter-day Accuracy (%Bias) | -4.5% to 7.1% |
| Recovery | 85.2% - 93.4% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Oltipraz using this compound as an internal standard.
Oltipraz Signaling Pathways
Oltipraz is known to exert its biological effects through the modulation of several key signaling pathways, primarily the Nrf2 and AMPK pathways.
Caption: Simplified signaling pathways modulated by Oltipraz, including activation of Nrf2 and AMPK.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Oltipraz in plasma using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications, including pharmacokinetic studies and drug metabolism research. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms of Oltipraz, which can be valuable for pharmacodynamic assessments.
References
- 1. Determination of Oltipraz in serum by high-performance liquid chromatography with optical absorbance and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantification of oltipraz using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Oltipraz-d3 Stock Solutions in DMSO
For Research Use Only
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Oltipraz-d3 in dimethyl sulfoxide (DMSO). This compound is the deuterated form of Oltipraz, a synthetic dithiolethione known for its chemopreventive properties.[1][2] It functions as a potent activator of the transcription factor Nrf2, which upregulates phase II detoxification enzymes, and also interacts with other cellular pathways, such as inhibiting the activation of NF-κB.[1][3] Accurate and consistent preparation of stock solutions is critical for ensuring reproducible results in downstream biological assays. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for solubilizing and storing this compound.
Physicochemical and Solubility Data
Proper handling and solution preparation begin with understanding the compound's properties. This compound is soluble in DMSO.[4][5][6] For higher concentrations, warming the solution at 37°C and using an ultrasonic bath may be necessary to achieve complete dissolution.[5] It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₃D₃N₂S₃ | [1] |
| Molecular Weight | 229.36 g/mol | [1] |
| CAS Number | 64224-21-1 | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility in DMSO | ≥ 6 mg/mL (~26 mM) |[6] |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.
Table 2: Hazard Identification and Safety Recommendations
| Hazard | Precautionary Statement |
|---|---|
| Harmful if Swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Causes Skin Irritation | Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. |
| Causes Serious Eye Irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May Cause Respiratory Irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. If inhaled, remove person to fresh air. |
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Serological pipettes and pipette aid
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic bath (optional, for higher concentrations)
-
-80°C freezer for long-term storage
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides instructions for preparing 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or final volumes.
5.1 Calculation
-
Determine the mass of this compound required:
-
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 229.36 g/mol × 1000 mg/g
-
Mass (mg) = 2.29 mg
-
Table 3: Example Calculation for a 10 mM Stock Solution
| Parameter | Value |
|---|---|
| Target Concentration | 10 mM |
| Final Volume | 1 mL |
| Molecular Weight (MW) | 229.36 g/mol |
| Calculated Mass | 2.29 mg |
5.2 Step-by-Step Procedure
-
Weighing: In a chemical fume hood, carefully weigh out 2.29 mg of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or an appropriate vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be observed.
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots in a clearly labeled secondary container at -80°C for long-term stability.[4][6]
Storage and Stability
-
Solid Compound: Store the powdered this compound at -20°C for up to 3 years.[4]
-
Stock Solution in DMSO: For optimal stability, aliquotted stock solutions should be stored at -80°C for up to one year.[4][6] Avoid repeated freeze-thaw cycles.[4] If stored at -20°C, the solution is stable for approximately one month.[4]
Visualized Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for preparing the stock solution and the primary mechanism of action for Oltipraz.
Caption: A flowchart of the this compound stock solution preparation protocol.
Caption: this compound inhibits the NF-κB signaling pathway.[1]
References
Application Notes and Protocols for In Vivo Dosing and Administration of Oltipraz in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of Oltipraz in various mouse models, based on preclinical research. The information is intended to guide researchers in designing and executing studies involving this chemopreventive agent.
Summary of Oltipraz In Vivo Dosing in Mice
Oltipraz has been administered to mice through various routes and in a range of doses, depending on the experimental model and therapeutic goal. Oral administration is the most common method, either through gavage or by incorporating the compound into the diet. Dosing regimens can be single, multiple, or continuous over a specified period.
Table 1: Oltipraz Dosing Regimens in Mouse Models
| Mouse Model | Strain | Administration Route | Dose | Frequency & Duration | Key Findings |
| Schistosoma mansoni Infection | N/A | Oral | 100 and 250 mg/kg | Single dose | Varied absorption depending on the dose.[1] |
| Gamma Irradiation | ICR | Oral | 100 mg/kg/day | Daily for 2 days (pretreatment) | Increased 30-day survival rate.[2] |
| Steatohepatitis (High-Fat Diet) | Nrf2-null | Oral (in diet) | 8.6 mg/kg/day (average intake) | 4 weeks | Ameliorated liver injury.[3] |
| Acetaminophen-Induced Liver Injury | CD-1 | Oral | 37.5, 75, and 150 mg/kg | Single dose (16 hours prior to acetaminophen) | Dose-dependent protection against liver injury.[4] |
Table 2: Pharmacokinetic Parameters of Oltipraz in Mice
| Parameter | Value | Animal Model | Administration | Source |
| Absorption | Varies with dose | Female mice infected with Schistosoma mansoni | Oral (100 and 250 mg/kg) | [1] |
| Distribution | Radioactivity primarily in the gastro-intestinal tract, bile, urine, liver, and kidneys within 24 hours. | Mice | Oral (¹⁴C-labelled Oltipraz) | [1] |
| Excretion | 40 to 57% of the radioactive dose excreted in urine. | Mice | Oral (¹⁴C-labelled Oltipraz) | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration for Acute Studies
This protocol is suitable for studies requiring precise, single, or short-term dosing, such as in the acetaminophen-induced liver injury model.
Materials:
-
Oltipraz powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Appropriate mouse strain (e.g., CD-1 mice)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Preparation of Oltipraz Suspension:
-
Calculate the required amount of Oltipraz based on the mean body weight of the mice and the desired dose.
-
Weigh the Oltipraz powder accurately.
-
Triturate the Oltipraz powder with a small amount of the chosen vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. Ensure the suspension is homogenous. A brief sonication may be necessary.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the Oltipraz suspension. The typical volume for oral gavage in mice is 5-10 ml/kg.
-
Observe the mouse for a few minutes after administration to ensure no adverse effects.
-
-
Post-Administration Monitoring: Monitor the animals according to the study-specific endpoints. In the context of acetaminophen-induced liver injury, this would involve administering acetaminophen at a specified time after Oltipraz treatment and subsequent collection of blood and tissue samples for analysis.[5]
Protocol 2: Dietary Administration for Chronic Studies
This protocol is designed for long-term studies, such as the steatohepatitis model, where continuous exposure to the drug is required.
Materials:
-
Oltipraz powder
-
Standard or high-fat diet powder
-
Food mixer
-
Appropriate mouse strain (e.g., Nrf2-null mice on a high-fat diet)
Procedure:
-
Diet Preparation:
-
Determine the target daily dose of Oltipraz (e.g., 8.6 mg/kg/day).[3]
-
Estimate the average daily food consumption of the mice.
-
Calculate the amount of Oltipraz to be mixed per kilogram of diet.
-
Thoroughly mix the Oltipraz powder with the powdered diet using a food mixer to ensure a homogenous distribution.[3]
-
Pellet the diet if necessary.
-
-
Administration:
-
Provide the Oltipraz-containing diet to the mice ad libitum.
-
Ensure fresh diet is provided regularly.
-
Monitor food intake and body weight throughout the study to estimate the actual drug intake.
-
-
Study Duration and Monitoring: Maintain the mice on the diet for the specified duration (e.g., 4 weeks).[3] Monitor relevant physiological and biochemical parameters as required by the study design.
Signaling Pathways and Experimental Workflow
Oltipraz-Mediated Nrf2 Signaling Pathway
Oltipraz is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway plays a crucial role in the cellular defense against oxidative stress by inducing the expression of various antioxidant and detoxification enzymes.
Caption: Oltipraz activates the Nrf2 pathway by inhibiting Keap1, leading to Nrf2 translocation to the nucleus and induction of antioxidant gene expression.
General Experimental Workflow for In Vivo Oltipraz Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of Oltipraz in a mouse model.
Caption: A generalized workflow for conducting in vivo efficacy studies of Oltipraz in mouse models.
Safety and Toxicity Considerations
In a study involving bile duct-ligated mice, pretreatment with Oltipraz exacerbated liver injury, suggesting it may have deleterious effects in the context of extrahepatic cholestasis.[7] Therefore, caution should be exercised when using Oltipraz in models of obstructive cholestatic disorders. While generally well-tolerated in other models, researchers should always monitor for signs of toxicity, such as weight loss, changes in behavior, or other adverse clinical signs.
References
- 1. Disposition of 14C-oltipraz in animals. Pharmacokinetics in mice, rats and monkeys. Comparison of the biotransformation in the infected mouse and in the schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo radioprotective effects of oltipraz in gamma-irradiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of oltipraz in preventing acetaminophen-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oltipraz ameliorates the progression of steatohepatitis in Nrf2-null mice fed a high-fat diet [jstage.jst.go.jp]
- 7. Deleterious effect of oltipraz on extrahepatic cholestasis in bile duct-ligated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Oltipraz in Plasma using a Validated LC-MS/MS Method with Oltipraz-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oltipraz in plasma samples. The use of a stable isotope-labeled internal standard, Oltipraz-d3, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing and analysis. The described protocol is suitable for pharmacokinetic studies and clinical research involving Oltipraz.
Introduction
Oltipraz, a dithiolethione, is a promising therapeutic agent investigated for its chemopreventive and antifibrotic properties.[1][2] Accurate determination of Oltipraz concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies.[1][3] This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Oltipraz in plasma, utilizing this compound as the internal standard (IS). The method is based on established bioanalytical principles and offers high sensitivity and specificity.[1][4]
Experimental
Materials and Reagents
-
Oltipraz reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
All other chemicals and reagents should be of analytical grade.
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Stock and Working Solutions
-
Oltipraz Stock Solution (1 mg/mL): Accurately weigh and dissolve Oltipraz in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Oltipraz stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Sample Preparation
A protein precipitation method is employed for sample cleanup.[1][5]
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode using multiple reaction monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Oltipraz | 227.0 | 193.0 | 200 | 25 |
| This compound | 230.0 | 196.0 | 200 | 25 |
Method Validation Summary
The method was validated according to regulatory guidelines.[4] A summary of the validation parameters is presented below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | |
| LLOQ QC (5 ng/mL) | ≤ 15% |
| Low QC (15 ng/mL) | ≤ 10% |
| Mid QC (500 ng/mL) | ≤ 10% |
| High QC (4000 ng/mL) | ≤ 10% |
| Inter-day Precision (%CV) | |
| LLOQ QC (5 ng/mL) | ≤ 15% |
| Low QC (15 ng/mL) | ≤ 10% |
| Mid QC (500 ng/mL) | ≤ 10% |
| High QC (4000 ng/mL) | ≤ 10% |
| Accuracy (% Bias) | |
| LLOQ QC (5 ng/mL) | Within ±20% |
| Low, Mid, High QC | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage conditions (bench-top, freeze-thaw) |
Experimental Workflow and Signaling Pathway
Caption: Bioanalytical workflow for Oltipraz quantification in plasma.
Caption: Oltipraz induces Nrf2-mediated GST expression.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Oltipraz in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results, making this method well-suited for demanding research applications, including pharmacokinetic and clinical studies. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis.
References
- 1. Quantification of oltipraz using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oltipraz and its major metabolite (RM) in patients with liver fibrosis or cirrhosis: relationship with suppression of circulating TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of oltipraz as a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Method Development for the Quantification of Oltipraz-d3 in Biological Matrices using LC-MS/MS
Application Note
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oltipraz-d3 in biological matrices such as plasma, serum, and urine. Oltipraz, a cancer chemopreventive agent, and its deuterated analog, this compound, as an internal standard, are crucial in pharmacokinetic and metabolic studies.[1][2][3] The protocols detailed herein cover sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, specificity, and reproducibility.
Introduction
Oltipraz [4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione] is a dithiolethione compound that has shown significant promise as a chemopreventive agent.[1] It is known to induce phase II detoxification enzymes, thereby protecting against carcinogens.[3] Accurate quantification of Oltipraz in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability during sample preparation and analysis.[4][5] This application note outlines a detailed methodology for the reliable determination of this compound concentrations in various biological fluids.
Signaling Pathways of Oltipraz
Oltipraz exerts its chemopreventive effects through the modulation of several key signaling pathways. Notably, it is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oltipraz and its metabolites can modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and phase II detoxification enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[3][6]
Additionally, Oltipraz has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can inhibit lipogenesis and enhance mitochondrial fuel oxidation, contributing to Oltipraz's beneficial effects on metabolic disorders.[1][8]
Figure 1: Oltipraz signaling pathways.
Experimental Protocols
Materials and Reagents
-
Oltipraz and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma, serum, or urine (blank)
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Standard Solutions Preparation
Prepare stock solutions of Oltipraz and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working solutions for calibration curves and quality control (QC) samples by serial dilution in a 50:50 mixture of acetonitrile and water.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. Protein precipitation is a simpler and faster method, while solid-phase extraction offers cleaner extracts and potentially lower limits of quantification.[9]
Protocol 1: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (for Urine)
-
To 500 µL of urine, add 500 µL of 0.1% formic acid in water and the internal standard, this compound.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
References
- 1. An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and pharmacodynamics of oltipraz as a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Oltipraz on the Glycolipid Metabolism and the Nrf2/HO-1 Pathway in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for Cell Permeability Assays of Oltipraz and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oltipraz, a synthetic dithiolethione, has garnered significant interest for its chemopreventive properties, primarily attributed to its activity as an inducer of phase II detoxification enzymes.[1] Its mechanism of action is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Understanding the cell permeability of Oltipraz and its analogs is a critical step in drug development, as it directly influences their bioavailability and therapeutic efficacy.
These application notes provide detailed protocols for assessing the cell permeability of Oltipraz and its analogs using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. Additionally, we present a schematic of the Nrf2 signaling pathway activated by Oltipraz to provide a broader biological context for these studies.
Data Presentation
Quantitative data from cell permeability assays should be meticulously organized to facilitate comparison and interpretation. The following tables serve as templates for presenting your experimental findings for Oltipraz and its analogs.
Table 1: Apparent Permeability (Papp) of Oltipraz and Analogs in PAMPA Model
| Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Standard Deviation | Classification (Low/High) |
| Oltipraz | ||||
| Analog 1 | ||||
| Analog 2 | ||||
| Control (Low Permeability) | ||||
| Control (High Permeability) |
Table 2: Apparent Permeability (Papp) and Efflux Ratio of Oltipraz and Analogs in Caco-2 Model
| Compound | Direction | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Standard Deviation | Efflux Ratio (B-A/A-B) |
| Oltipraz | A to B | ||||
| B to A | |||||
| Analog 1 | A to B | ||||
| B to A | |||||
| Analog 2 | A to B | ||||
| B to A | |||||
| Control (Low Permeability) | A to B | ||||
| Control (High Permeability) | A to B | ||||
| Control (Efflux Substrate) | A to B | ||||
| B to A |
Signaling Pathway
The primary mechanism of Oltipraz's chemopreventive action involves the activation of the Nrf2 signaling pathway, which leads to the transcription of a suite of antioxidant and detoxification genes.
Caption: Oltipraz-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell permeability assay.
Caption: General workflow for a cell permeability assay.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability. Given Oltipraz's predicted XLogP3 of 1.1 and its low aqueous solubility, the use of co-solvents or solubilizing agents in the donor buffer may be necessary to achieve the desired concentration.[3][4][5]
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Acceptor plate (low-binding)
-
Oltipraz and its analogs
-
Control compounds (e.g., propranolol for high permeability, furosemide for low permeability)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare Solutions:
-
Prepare stock solutions of Oltipraz, analogs, and control compounds in DMSO (e.g., 10 mM).
-
Prepare the donor solutions by diluting the stock solutions in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%). If solubility is an issue, a co-solvent like acetonitrile or a solubilizer like Brij 35 can be added to the buffer.[4]
-
Prepare the acceptor buffer (PBS, pH 7.4).
-
-
Prepare PAMPA Plate:
-
Coat the filter membrane of the donor plate with the phospholipid solution (e.g., 5 µL per well) and allow it to impregnate for at least 5 minutes.
-
-
Assay Assembly:
-
Add the acceptor buffer to the wells of the acceptor plate (e.g., 300 µL).
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.
-
Add the donor solutions to the wells of the donor plate (e.g., 150 µL).
-
-
Incubation:
-
Cover the plate assembly to prevent evaporation and incubate at room temperature or 37°C for a defined period (e.g., 4-18 hours).[6]
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca = concentration in the acceptor well
-
Ceq = equilibrium concentration
-
-
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.[7][8]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Oltipraz and its analogs
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin to assess efflux)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Alternatively, perform a Lucifer yellow permeability assay. Low passage of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution (Oltipraz, analogs, or controls in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
For Basolateral to Apical (B-A) Permeability (to assess efflux):
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the compounds in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[9]
-
References
- 1. Cancer chemoprotection by oltipraz: experimental and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oltipraz | C8H6N2S3 | CID 47318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
Application Notes and Protocols for Oltipraz-d3 in Non-alcoholic Fatty Liver Disease (NAFLD) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, that can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1] A key pathological driver of NAFLD is oxidative stress.[2][3] The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target.[4][5][6] Oltipraz, a synthetic dithiolethione, is a potent activator of the Nrf2 pathway.[4][7][8] Oltipraz-d3 is a deuterated version of Oltipraz. The substitution of hydrogen with deuterium atoms can modify a drug's metabolic profile, often leading to increased stability and a longer half-life, which is advantageous for maintaining consistent exposure in experimental studies. These application notes provide a framework for utilizing this compound to investigate NAFLD in both in vitro and in vivo models.
Mechanism of Action: Nrf2 Activation
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Oltipraz acts by modifying cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[4] This leads to the upregulation of a suite of cytoprotective genes that combat oxidative stress and inflammation, key drivers of NAFLD progression.[3][4]
Visualizing the Nrf2 Signaling Pathway
Caption: this compound disrupts the Keap1-Nrf2 complex, enabling Nrf2 nuclear translocation and gene activation.
Experimental Protocols
Protocol 1: In Vitro Evaluation in a Cellular Model of Hepatic Steatosis
This protocol details the use of this compound in a common in vitro model of NAFLD, where hepatocytes are loaded with fatty acids to induce steatosis.[9]
Objective: To determine the dose-dependent effect of this compound on lipid accumulation, oxidative stress, and Nrf2 target gene expression in a cellular model of NAFLD.
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oleic Acid and Palmitic Acid (2:1 molar ratio)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
DCFDA-Cellular ROS Assay Kit
-
TRIzol reagent and cDNA synthesis kit
-
qPCR primers for Nrf2 target genes (e.g., NQO1, HMOX1) and housekeeping gene (e.g., GAPDH)
Methodology:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Induction of Steatosis:
-
Prepare a 10 mM fatty acid stock solution (2:1 oleic:palmitic acid) complexed with 10% BSA in DMEM.
-
Seed HepG2 cells in appropriate plates (e.g., 6-well plates for RNA, 96-well plates for viability/ROS).
-
Once cells reach ~70-80% confluency, replace the medium with DMEM containing 1% FBS and the fatty acid solution (final concentration ~1 mM) for 24 hours to induce lipid accumulation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the fatty acid-containing medium. A suggested concentration range is 1 µM to 50 µM.
-
Include a vehicle control group (DMSO) and a normal control group (no fatty acids).
-
Treat the steatotic cells with this compound for another 24 hours.
-
-
Endpoint Analysis:
-
Lipid Accumulation (Oil Red O Staining): Fix cells with 10% formalin, stain with Oil Red O solution, and wash. Elute the stain with isopropanol and measure absorbance at ~500 nm.
-
Oxidative Stress (DCFDA Assay): Incubate cells with DCFDA reagent according to the manufacturer's protocol. Measure fluorescence as an indicator of reactive oxygen species (ROS).
-
Gene Expression (qRT-PCR): Extract total RNA using TRIzol, synthesize cDNA, and perform qPCR to quantify the relative expression of Nrf2 target genes.
-
Data Presentation: In Vitro Efficacy
The following table summarizes expected quantitative outcomes from the in vitro protocol.
| Treatment Group | This compound (µM) | Relative Lipid Accumulation (%) | Relative ROS Levels (%) | NQO1 Fold Change |
| Normal Control | 0 | 100 | 100 | 1.0 |
| Vehicle Control (FA) | 0 | 250 ± 20 | 210 ± 15 | 1.2 ± 0.2 |
| This compound (FA) | 1 | 225 ± 18 | 180 ± 12 | 2.5 ± 0.4 |
| This compound (FA) | 10 | 170 ± 15 | 145 ± 10 | 5.8 ± 0.7 |
| This compound (FA) | 50 | 125 ± 10 | 115 ± 8 | 12.1 ± 1.5 |
FA: Fatty Acid-induced steatosis. Data are represented as mean ± SD.
Protocol 2: In Vivo Efficacy in a Diet-Induced Mouse Model of NAFLD
This protocol describes the evaluation of this compound in C57BL/6J mice, a strain commonly used to model diet-induced obesity and NAFLD.[10][11][12]
Objective: To assess the efficacy of this compound in preventing or reversing hepatic steatosis, inflammation, and fibrosis in a high-fat diet (HFD)-induced mouse model of NAFLD.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (Control)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)[10]
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
ALT/AST assay kits
-
Liver tissue processing reagents (formalin, OCT)
-
Triglyceride quantification kit
Methodology:
-
Acclimatization & Diet Induction:
-
Acclimatize mice for 1 week on a standard chow diet.
-
Divide mice into a control group (chow diet) and an experimental group (HFD).
-
Feed the respective diets for 8-16 weeks to induce the NAFLD phenotype in the HFD group.[13]
-
-
Treatment Phase:
-
Divide the HFD-fed mice into two subgroups: Vehicle control and this compound treatment.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for the final 4-8 weeks of the study.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform metabolic assessments such as glucose tolerance tests if required.
-
-
Terminal Procedures:
-
At the end of the study, collect blood via cardiac puncture for serum analysis.
-
Perfuse and harvest the liver. Weigh the liver and section it for histology (formalin-fixed) and molecular/biochemical analysis (snap-frozen).
-
-
Endpoint Analysis:
-
Serum Analysis: Measure serum levels of ALT and AST as markers of liver injury.
-
Histology: Perform H&E staining for general morphology and Oil Red O staining for lipid accumulation on liver sections.
-
Liver Biochemistry: Quantify hepatic triglyceride content from frozen liver tissue.
-
Gene/Protein Expression: Analyze the expression of genes/proteins related to fibrosis (e.g., Col1a1, α-SMA) and inflammation (e.g., Tnf-α, Mcp-1) via qPCR or Western blot.
-
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound in a high-fat diet-induced NAFLD mouse model.
Data Presentation: In Vivo Efficacy
The following table summarizes potential quantitative results from the in vivo protocol.
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (30 mg/kg) |
| Body Weight (g) | 25.2 ± 1.5 | 42.5 ± 3.1 | 38.1 ± 2.8 |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Serum ALT (U/L) | 35 ± 5 | 150 ± 25 | 75 ± 15 |
| Liver Triglycerides (mg/g) | 15 ± 3 | 120 ± 18 | 65 ± 12 |
| Col1a1 Expression (fold change) | 1.0 | 4.5 ± 0.8 | 2.1 ± 0.5 |
Data are represented as mean ± SD.
Pharmacokinetic (PK) Study Design
Objective: To characterize the pharmacokinetic profile of this compound and compare it to its non-deuterated counterpart, Oltipraz, in rats.
Protocol Outline:
-
Animals: Male Sprague-Dawley rats.
-
Groups (n=4 per group):
-
Group 1: Oltipraz (10 mg/kg, oral gavage)
-
Group 2: this compound (10 mg/kg, oral gavage)
-
Group 3: Oltipraz (5 mg/kg, intravenous)
-
Group 4: this compound (5 mg/kg, intravenous)
-
-
Sample Collection: Collect blood samples at pre-dose and various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[14]
-
Bioanalysis: Quantify plasma concentrations of Oltipraz and this compound using a validated LC-MS/MS method.[14][15][16]
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), and bioavailability.
Expected Outcome: It is hypothesized that this compound will exhibit a longer half-life and greater overall exposure (AUC) compared to Oltipraz due to reduced metabolic clearance (deuterium kinetic isotope effect).
Visualizing the Logical Study Design
References
- 1. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 3. Role of Nrf2 in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. The Role of Nrf2 in Liver Disease: Novel Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oltipraz ameliorates the progression of steatohepatitis in Nrf2-null mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 12. e-century.us [e-century.us]
- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of oltipraz using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic method for the analysis of Oltipraz in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Oltipraz in serum by high-performance liquid chromatography with optical absorbance and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Isotopic Interference with Oltipraz-d3 in Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving isotopic interference issues encountered when using Oltipraz-d3 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Oltipraz, a synthetic dithiolethione.[1] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[1] SIL-IS are the preferred internal standards because they have nearly identical chemical and physical properties to the analyte (Oltipraz), but a different mass, allowing for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.
Q2: What is isotopic interference and why does it occur with this compound?
Isotopic interference, or "cross-talk," happens when the isotopic pattern of the analyte (Oltipraz) overlaps with the signal of the internal standard (this compound).[2] This is particularly relevant for compounds like Oltipraz which contains three sulfur atoms, as sulfur has a significant natural abundance of the heavy isotope ³⁴S. The contribution from the naturally occurring heavy isotopes of carbon (¹³C) and sulfur (³⁴S) in the Oltipraz molecule can lead to a signal at the mass-to-charge ratio (m/z) of this compound, causing inaccuracies in quantification. This phenomenon is more pronounced at high analyte concentrations relative to the internal standard.[2]
Q3: I am observing a higher than expected response in my this compound channel even in the absence of the internal standard. What could be the cause?
This is a classic sign of isotopic interference. The naturally occurring isotopes of the unlabeled Oltipraz are likely contributing to the signal of the this compound. Specifically, the M+3 isotope peak of Oltipraz can have the same nominal mass as the monoisotopic peak of this compound.
Q4: How can I confirm that the issue I'm seeing is isotopic interference?
To confirm isotopic interference, you can perform the following experiment:
-
Prepare a series of calibration standards with a fixed, low concentration of this compound.
-
Analyze these standards using your LC-MS/MS method.
-
Inject a high concentration solution of unlabeled Oltipraz (with no this compound added).
-
Monitor the MRM transition for this compound. If you observe a significant peak at the retention time of Oltipraz, it confirms that the analyte's isotopes are contributing to the internal standard's signal.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, particularly at high concentrations.
Cause: At high concentrations of Oltipraz, the contribution of its natural isotopes to the this compound signal becomes more significant, leading to a disproportionate increase in the internal standard's response and causing the calibration curve to become non-linear.[2]
Solutions:
-
Optimize Chromatographic Separation: While Oltipraz and this compound are expected to co-elute, slight differences in retention times can occur due to the deuterium isotope effect.[3] Optimizing your chromatography to achieve baseline separation of any interfering matrix components can help minimize differential ion suppression that might exacerbate the issue.
-
Adjust the Concentration of the Internal Standard: Increasing the concentration of this compound can help to minimize the relative contribution of the interfering isotopes from the analyte.
-
Mathematical Correction: A non-linear calibration model can be used to fit the data, which accounts for the isotopic contribution. This involves experimentally determining a correction factor.[2]
Issue 2: Inaccurate quantification and poor reproducibility.
Cause: The contribution of Oltipraz isotopes to the this compound signal can lead to an overestimation of the internal standard's response, resulting in an underestimation of the analyte concentration. This effect may vary between samples, leading to poor reproducibility.
Solutions:
-
Select a Different MRM Transition for this compound: If possible, select a fragment ion for this compound that is less prone to interference from the fragmentation of Oltipraz's heavy isotopes. This may require re-optimization of your MRM method.
-
Use a Higher Mass-Labeled Internal Standard: If available, an internal standard with a greater mass difference from the analyte (e.g., ¹³C₃-Oltipraz) would be less susceptible to this type of interference.
Data Presentation
Table 1: Molecular Information for Oltipraz and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Oltipraz | C₈H₆N₂S₃ | 225.9693 |
| This compound | C₈H₃D₃N₂S₃ | 228.9881 |
Table 2: Example MRM Transitions for Oltipraz
A published LC-MS/MS method for Oltipraz utilized the following MRM transition.[4] The corresponding transition for this compound would be shifted by +3 m/z for the precursor ion. The product ion may or may not shift depending on whether the deuterium labels are retained in the fragment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oltipraz | 227.0 | 193.0 |
| This compound (inferred) | 230.0 | 193.0 or 196.0 |
Note: The optimal product ion for this compound should be experimentally determined.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Oltipraz Quantification
This protocol is adapted from a published method for the analysis of Oltipraz in rat plasma.[4]
-
Sample Preparation: Protein precipitation. To 50 µL of plasma, add 150 µL of acetonitrile containing this compound. Vortex and centrifuge to precipitate proteins.
-
Chromatography:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: As listed in Table 2 (to be optimized for the specific instrument).
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving isotopic interference.
Caption: The process of isotopic interference from Oltipraz on its deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Quantification of oltipraz using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oltipraz-d3 for Internal Standard Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Oltipraz-d3 as an internal standard in bioanalytical methods. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reliable quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound, a stable isotope-labeled (SIL) analog of Oltipraz, is the preferred internal standard (IS) for the quantitative analysis of Oltipraz in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Its primary role is to compensate for variability during the entire analytical process, including sample preparation, injection, chromatography, and mass spectrometric ionization.[1] By adding a fixed concentration of this compound to all samples (calibrators, quality controls, and unknowns), the ratio of the analyte signal to the IS signal is used for quantification, which corrects for potential analyte loss or signal fluctuation.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[2] Since this compound is chemically identical to Oltipraz, with only a difference in isotopic composition, it exhibits nearly identical physicochemical properties. This ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, providing the most accurate correction for matrix effects and other sources of variability.[2] The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL-IS in their assay validations.[2]
Q3: What are the potential risks of using a deuterated internal standard like this compound?
A3: While highly effective, deuterated internal standards can present certain challenges. These include:
-
Isotopic Exchange: Deuterium atoms may exchange with protons from the solvent or matrix, especially at non-stabilized positions or under certain pH and temperature conditions.[3][4] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.
-
Chromatographic Shift: The presence of deuterium can sometimes lead to a slight difference in retention time between the analyte and the IS, known as the "deuterium isotope effect".[5] If this shift occurs in a region of variable ion suppression, it can lead to differential matrix effects and compromise accuracy.[6]
-
Cross-talk: Interference between the mass spectrometric signals of the analyte and the IS can occur if the mass difference is not sufficient or if there are isotopic impurities.
Q4: How should this compound stock solutions be prepared and stored?
A4: While specific stability data for this compound is not extensively published, general guidelines for deuterated and complex organic compounds should be followed. Stock solutions should be prepared in a high-purity organic solvent in which Oltipraz is freely soluble. To ensure stability, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and degradation.[7] Long-term stability should be assessed as part of the bioanalytical method validation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High Variability in IS Response | Inconsistent sample preparation (e.g., extraction, evaporation).Instrumental issues (e.g., inconsistent injection volume, fluctuating spray stability).Matrix effects causing ion suppression or enhancement.[8][9] | Review and optimize the sample preparation workflow for consistency.Perform system suitability tests to ensure instrument performance.Evaluate matrix effects by comparing IS response in neat solution versus extracted blank matrix. Consider further sample cleanup if necessary. |
| Decreasing IS Signal Over a Run | Adsorption of the IS to vials or tubing.Degradation of the IS in the autosampler.Progressive ion source contamination. | Use silanized vials to minimize adsorption.Assess the autosampler stability of this compound as part of method validation.Clean the ion source and perform preventative maintenance. |
| Non-linear Calibration Curve | Inappropriate IS concentration.Cross-contribution of analyte signal to the IS mass channel (or vice-versa).Saturation of the detector at high analyte concentrations. | Re-optimize the IS concentration (see Experimental Protocol below).Verify the specificity of the MRM transitions and check for isotopic impurities in the analyte and IS.Adjust the IS concentration or dilute samples to be within the linear range of the detector. |
| Inaccurate QC Sample Results | Improper IS concentration leading to poor tracking of the analyte.Differential matrix effects between the analyte and IS.[6]Isotopic exchange of deuterium.[3] | Re-evaluate the IS concentration to ensure it is appropriate for the expected analyte concentration range.Investigate for chromatographic shifts between Oltipraz and this compound. Adjust chromatographic conditions to ensure co-elution.Assess the stability of this compound in the biological matrix under the experimental conditions. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal and accurately corrects for variations in the Oltipraz signal across the entire calibration range.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Oltipraz and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working solutions of Oltipraz for the calibration curve (e.g., from Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ)).
-
Prepare a set of this compound working solutions at different concentrations (e.g., low, medium, and high concentrations relative to the expected mid-point of the Oltipraz calibration curve).
-
-
Experiment Design:
-
Spike blank biological matrix (e.g., plasma, urine) with the Oltipraz calibration curve standards.
-
For each calibration curve, add one of the fixed concentrations of the this compound working solutions.
-
Prepare three sets of Quality Control (QC) samples (low, medium, and high concentrations of Oltipraz) for each this compound concentration being tested.
-
-
Sample Analysis:
-
Process all samples using the intended bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
For each this compound concentration, evaluate the following parameters:
-
IS Response: The absolute peak area of this compound should be consistent across all samples (excluding the blank). A common acceptance criterion is that the IS response in any sample should be within 50-150% of the mean IS response of the calibration standards.
-
Calibration Curve: Assess the linearity (r² > 0.99) and the goodness of fit for the calibration curve.
-
Accuracy and Precision: The accuracy (%RE) and precision (%CV) of the QC samples should be within the acceptance criteria defined by the FDA or other regulatory bodies (typically ±15%, and ±20% for the LLOQ).[10]
-
-
-
Selection of Optimal Concentration:
-
Choose the this compound concentration that results in the most stable IS response and the best accuracy and precision for the QC samples across the entire calibration range.
-
Data Presentation
Table 1: Evaluation of Different this compound Concentrations
| This compound Concentration | IS Response Variability (%CV) | Calibration Curve Linearity (r²) | QC Low Accuracy/Precision (%RE/%CV) | QC Medium Accuracy/Precision (%RE/%CV) | QC High Accuracy/Precision (%RE/%CV) |
| Low | |||||
| Medium | |||||
| High |
Fill in the table with experimental data.
Visualizations
Oltipraz Signaling Pathway
Oltipraz is known to be a potent activator of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Understanding this pathway can provide context for potential metabolic interactions that might influence the analysis.
Caption: Oltipraz activates the Nrf2 signaling pathway.
Experimental Workflow for this compound Optimization
The following diagram illustrates the logical steps for optimizing the concentration of this compound.
Caption: Workflow for optimizing internal standard concentration.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. waters.com [waters.com]
- 6. myadlm.org [myadlm.org]
- 7. Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
Oltipraz-d3 Aqueous Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Oltipraz-d3 in aqueous solutions. Due to a lack of publicly available stability data for deuterated Oltipraz, this resource combines general principles of pharmaceutical stability with known information about the non-deuterated parent compound, Oltipraz.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected or inconsistent analytical results (e.g., lower than expected concentration). | Degradation of this compound in the aqueous solution. | 1. Prepare fresh solutions for each experiment. 2. Perform a short-term stability study in your specific buffer system (see Experimental Protocols). 3. Verify the accuracy of your analytical method. |
| Change in the color or clarity of the this compound solution. | Possible chemical degradation or precipitation. | 1. Immediately cease use of the solution. 2. Visually inspect for particulates. If present, the compound may be precipitating. Consider adjusting the solvent composition or pH. 3. A color change may indicate oxidation or other degradation pathways. Prepare a fresh solution and protect it from light and air. |
| Appearance of new peaks in chromatograms during analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their chromatographic signatures (see Experimental Protocols). 2. Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. |
| Difficulty dissolving this compound in an aqueous buffer. | Oltipraz is sparingly soluble in water. | 1. Consider the use of a co-solvent such as DMSO or ethanol, followed by dilution in the aqueous buffer. Be mindful of the final co-solvent concentration in your experiment. 2. Gentle warming and sonication may aid dissolution, but be cautious as heat can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
A1: While specific data for this compound is unavailable, based on the structure of Oltipraz, potential degradation pathways in aqueous solutions include hydrolysis and oxidation. The dithiolethione ring in Oltipraz may be susceptible to hydrolysis, particularly at non-neutral pH. Oxidation of the sulfur atoms is also a possibility.[1]
Q2: What are the ideal storage conditions for this compound aqueous solutions?
A2: To minimize degradation, it is recommended to prepare aqueous solutions of this compound fresh for each use. If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, and in a tightly sealed container to minimize exposure to air. The pH of the solution can also significantly impact stability; therefore, maintaining a consistent pH is crucial.[2][3][4]
Q3: How can I determine if my this compound solution is stable in my experimental conditions?
A3: A short-term stability study is recommended. This involves preparing the this compound solution in your experimental buffer and analyzing its concentration at several time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (e.g., temperature, lighting). A decrease in the concentration of this compound over time indicates instability.
Q4: Are there any known metabolites of Oltipraz that I should be aware of?
A4: Yes, Oltipraz is metabolized into several compounds, including oxidized metabolites M1, M2, M3, and M4.[1] These metabolites have their own biological activities.[1][5] It is important to use a stability-indicating analytical method that can distinguish this compound from its potential degradation products and metabolites.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a high-performance liquid chromatography (HPLC) method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.
Protocol 2: Short-Term Stability of this compound in an Aqueous Buffer
Objective: To evaluate the stability of this compound in a specific aqueous buffer under defined conditions.
Methodology:
-
Prepare Solution: Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Storage Conditions: Store the solution under the intended experimental conditions (e.g., 37°C, ambient light).
-
Time Points: Analyze the concentration of this compound in the solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Use a validated stability-indicating HPLC method to determine the concentration of this compound at each time point.
-
Data Evaluation: Plot the concentration of this compound versus time. A significant decrease in concentration indicates instability under the tested conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical steps for troubleshooting this compound instability.
Caption: this compound activates the Nrf2 antioxidant pathway.[6][7]
References
- 1. Oxidized metabolites of oltipraz exert cytoprotective effects against arachidonic acid through AMP-activated protein kinase-dependent cellular antioxidant effect and mitochondrial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 5. An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oltipraz Prevents High Glucose-Induced Oxidative Stress and Apoptosis in RSC96 Cells through the Nrf2/NQO1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of Oltipraz compounds in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oltipraz and its analogs. The information is designed to address challenges related to the poor solubility of these compounds in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My Oltipraz compound is precipitating in the cell culture medium. What is the most common cause?
A1: The most frequent reason for Oltipraz precipitation is its low aqueous solubility. Oltipraz is practically insoluble in water and ethanol[1]. When a concentrated stock solution, typically prepared in Dimethyl Sulfoxide (DMSO), is diluted into an aqueous cell culture medium, the compound can crash out of solution. This is because the final DMSO concentration may not be sufficient to maintain its solubility[1].
Q2: What is the recommended solvent for preparing Oltipraz stock solutions?
A2: DMSO is the most commonly used and recommended solvent for preparing Oltipraz stock solutions for in vitro experiments[1][2][3].
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% to minimize any potential cytotoxic or off-target effects. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Q4: How can I avoid precipitation when diluting my Oltipraz stock solution into the culture medium?
A4: To prevent precipitation, it is crucial to perform a stepwise dilution. Instead of adding the concentrated DMSO stock directly to the full volume of medium, first, make an intermediate dilution in a smaller volume of medium, mixing thoroughly, before adding it to the final culture vessel. Additionally, ensuring the final DMSO concentration remains sufficient to maintain solubility without harming the cells is critical.
Q5: My cells are showing signs of toxicity even at low concentrations of Oltipraz. What could be the issue?
A5: If you observe cellular toxicity, consider the following:
-
DMSO Toxicity: Ensure the final DMSO concentration is within the safe limits for your specific cell line. Run a DMSO-only control to assess its effect.
-
Compound Purity: Verify the purity of your Oltipraz compound. Impurities could contribute to unexpected cytotoxicity.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to Oltipraz. It is advisable to perform a dose-response curve to determine the optimal non-toxic working concentration for your experiments.
Troubleshooting Guide: Oltipraz Precipitation in Cell Culture
This guide provides a systematic approach to resolving issues with Oltipraz solubility during in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding Oltipraz stock to the medium. | The aqueous environment of the medium cannot maintain the solubility of Oltipraz at the desired concentration. | - Increase the final DMSO concentration, ensuring it remains non-toxic to the cells (typically ≤ 0.5%).- Prepare a more diluted stock solution of Oltipraz in DMSO to allow for a larger volume to be added to the medium, thus achieving the target concentration with a higher final DMSO percentage.- Perform a serial dilution of the DMSO stock into the medium rather than a single large dilution. |
| The medium becomes cloudy over time after adding Oltipraz. | The compound is slowly coming out of solution as it equilibrates at the incubation temperature. | - Ensure the Oltipraz stock solution is fully dissolved before use. Gentle warming or vortexing of the stock solution can sometimes help.- Visually inspect the culture plates under a microscope shortly after adding the compound and at regular intervals to monitor for precipitation. |
| Inconsistent experimental results between wells or plates. | Uneven distribution of the compound due to partial precipitation. | - After adding the diluted Oltipraz solution to the culture plate, gently swirl the plate to ensure uniform mixing.- Prepare a fresh working solution of Oltipraz for each experiment to avoid potential degradation or precipitation of stored diluted solutions. |
Data Presentation: Oltipraz Solubility
The following table summarizes the solubility of Oltipraz in commonly used laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | >20[3], ≥22.6[2][4], 23[1], 39[1], 45[1] | >88.4, ≥100, 101.6, 172.3, 198.8 | The recommended solvent for stock solutions. Solubility may vary slightly between suppliers. |
| Water | Insoluble[1] | - | Not a suitable solvent. |
| Ethanol | Insoluble[1] | - | Not a suitable solvent for primary stock solutions. |
| PBS (Phosphate-Buffered Saline) | Insoluble | - | Not a suitable solvent. |
Molecular Weight of Oltipraz: 226.34 g/mol
Experimental Protocols
Protocol 1: Preparation of Oltipraz Stock and Working Solutions
This protocol describes the preparation of a 10 mM Oltipraz stock solution in DMSO and its subsequent dilution for use in cell culture.
Materials:
-
Oltipraz powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out 2.26 mg of Oltipraz powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex or gently warm the tube until the Oltipraz is completely dissolved. This will result in a 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in 10 mL of medium):
-
Thaw an aliquot of the 10 mM Oltipraz stock solution.
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM Oltipraz stock solution to the medium (this creates a 1:100 dilution, resulting in a 100 µM intermediate solution). Mix well by gentle pipetting.
-
In the final culture vessel containing 9 mL of medium with cells, add 1 mL of the 100 µM intermediate solution to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently swirl the culture vessel to ensure even distribution.
-
Protocol 2: Western Blot Analysis of Nrf2 Activation
This protocol outlines the steps to assess the activation of the Nrf2 pathway by Oltipraz by measuring the protein levels of Nrf2 and its downstream target, NQO1.
Materials:
-
Cell culture plates
-
Oltipraz working solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Oltipraz (and a vehicle control) for the specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
-
Visualizations
Caption: Workflow for preparing Oltipraz solutions for cell culture experiments.
Caption: Oltipraz-mediated activation of the Nrf2 signaling pathway.
References
Technical Support Center: Oltipraz-d3 Purity and Quality Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of Oltipraz-d3 received from a supplier. The following question-and-answer format directly addresses potential issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What documentation should I expect to receive from an this compound supplier?
A1: At a minimum, you should receive a Certificate of Analysis (CoA) with each batch of this compound.[1] This document is a formal attestation of the product's quality and should include key information for your assessment. A Safety Data Sheet (SDS) should also be provided, outlining any potential hazards and handling precautions.
Q2: What are the critical parameters to check on the Certificate of Analysis (CoA)?
A2: The CoA is the first step in your quality assessment. Scrutinize the following parameters:
-
Identity: Confirmation of the compound's structure, typically verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity: Usually determined by High-Performance Liquid Chromatography (HPLC), with a target purity of >98% being a common industry standard.[1]
-
Isotopic Enrichment: The percentage of deuterium incorporation at the specified positions. This is crucial for isotope-labeled standards.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process, often performed by Gas Chromatography (GC).
-
Appearance: A description of the physical state and color of the compound.
-
Solubility: Information on suitable solvents for dissolving the compound.
Q3: My experimental results are inconsistent. Could the purity of this compound be the issue?
A3: Inconsistent experimental results can indeed stem from issues with the purity or stability of your this compound. Potential causes related to the compound include:
-
Lower than specified purity: The actual purity may be lower than stated on the CoA, meaning you are using less of the active compound than intended.
-
Presence of impurities: Unidentified impurities could have their own biological or chemical activities that interfere with your experiments.
-
Degradation: this compound, like many organic molecules, can degrade over time if not stored correctly, leading to a decrease in potency and the formation of degradation products.
-
Incorrect Isotopic Enrichment: If the deuterated standard has a lower isotopic purity than specified, it can affect the accuracy of quantitative mass spectrometry-based assays.
It is advisable to perform in-house quality control checks to verify the supplier's specifications.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Analysis
If you observe unexpected peaks in your HPLC chromatogram when analyzing this compound, follow this troubleshooting guide.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | 1. Prepare fresh mobile phase using high-purity solvents and additives. 2. Flush the HPLC system thoroughly with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants. 3. Run a blank injection (mobile phase only) to ensure the system is clean. |
| Sample Contamination | 1. Use clean glassware and high-purity solvents for sample preparation. 2. Prepare a fresh solution of this compound. |
| Column Degradation | 1. If the column is old or has been used extensively, replace it with a new one of the same type. 2. Ensure the mobile phase pH is within the stable range for the column. |
| Presence of Impurities or Degradants | 1. If the above steps do not resolve the issue, the unexpected peaks are likely related to the this compound sample itself. 2. Proceed with the identification of these unknown peaks using techniques like LC-MS/MS. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the chemical purity of this compound. It is based on methods used for Oltipraz and should be optimized for your specific instrumentation.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm (UV) or MS detection in positive ion mode. |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
1. Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).
2. Method:
-
Infuse the this compound solution directly into the mass spectrometer or inject it through the HPLC system as described in Protocol 1.
-
Acquire the mass spectrum in positive ion mode.
3. Data Analysis:
-
The expected molecular weight of this compound (C₈H₃D₃N₂S₃) is approximately 229.36 g/mol .[1][2]
-
Look for the protonated molecular ion [M+H]⁺ at m/z 230.36.
-
Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation pattern. This pattern serves as a fingerprint for the molecule and can be used for structural confirmation.
Protocol 3: Structural Verification and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with a known internal standard for quantitative NMR (qNMR).
2. Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended).
3. Method:
-
¹H NMR: Acquire a standard proton NMR spectrum. Due to deuteration of the methyl group, the characteristic singlet for the methyl protons in unlabeled Oltipraz will be significantly reduced or absent. The presence of small residual peaks can be used to estimate the isotopic purity.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.
-
²H NMR (Deuterium NMR): This is a direct method to observe the deuterium signal and confirm its location in the molecule. It can also be used for quantitative assessment of deuterium enrichment.[3]
-
Quantitative NMR (qNMR): By using a certified internal standard, qNMR can be used to determine the absolute purity of the this compound sample.[4][5]
4. Data Analysis:
-
Compare the obtained spectra with reference spectra for Oltipraz (with adjustments for the deuterated methyl group) to confirm the chemical structure.
-
For qNMR, calculate the purity based on the integral ratios of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to the integrated signals.
Visualizations
Oltipraz Signaling Pathway
Oltipraz is known to be a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7] This pathway is a key cellular defense mechanism against oxidative stress.
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Workflow for Purity Assessment
A logical workflow for the comprehensive assessment of this compound purity and quality.
Caption: Workflow for assessing the purity of this compound.
Troubleshooting Logic for Impurity Detection
A flowchart to guide the troubleshooting process when unexpected impurities are detected.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. Pharmacokinetics of Oltipraz and Its Major Metabolite (RM) in Patients With Liver Fibrosis or Cirrhosis: Relationship With Suppression of Circulating TGF‐β1 | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards (IS) in bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A1: This phenomenon is known as the chromatographic isotope effect. Deuterated compounds can exhibit slightly different retention times (RT) compared to their non-deuterated counterparts.[1][2][3] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than the corresponding protiated (non-deuterated) compounds.[2][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase. The magnitude of the RT shift is dependent on the number and location of deuterium atoms in the molecule.[2] While often small, this shift can be problematic if it leads to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement.[5][6]
Q2: I'm observing a loss in the mass-to-charge ratio (m/z) of my deuterated internal standard. What could be the cause?
A2: A loss in m/z for a deuterated internal standard often indicates isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[3][7][8] This is particularly common if the deuterium labels are placed on or near exchangeable sites, such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups.[8] The exchange can be catalyzed by acidic or basic conditions.[7][9][10] It is crucial to ensure that the deuterium labels are positioned on stable, non-exchangeable positions within the molecule.[8]
Q3: My analyte appears to have a higher concentration than expected, and I suspect my deuterated internal standard. How can this happen?
A3: One potential cause is the presence of the unlabeled analyte as an impurity in the deuterated internal standard reference material.[11] During synthesis, it is challenging to achieve 100% isotopic enrichment, and trace amounts of the non-deuterated compound may remain.[11] This impurity will contribute to the analyte's signal, leading to an overestimation of its concentration. It is essential to use high-purity deuterated standards and to verify the level of unlabeled species.[8][11]
Q4: Can the use of a deuterated internal standard alter the metabolic profile of my drug?
A4: Yes, this phenomenon is known as "metabolic switching".[12][13][14] The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond (a kinetic isotope effect).[12][15] If a primary metabolic pathway is retarded due to deuteration at the metabolic site, the drug's metabolism may be diverted to alternative, minor pathways.[12][14][16] This can lead to a different metabolite profile and potentially altered pharmacokinetics of the parent drug.[15]
Troubleshooting Guides
Guide 1: Investigating Chromatographic Shifts Between Analyte and Deuterated IS
This guide provides a systematic approach to troubleshooting retention time differences between your analyte and its deuterated internal standard.
Experimental Protocol: Assessing Chromatographic Co-elution
-
Objective: To determine the retention time difference between the analyte and the deuterated internal standard.
-
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
LC-MS/MS system
-
Analytical column as used in the bioanalytical method
-
Mobile phases as used in the bioanalytical method
-
-
Methodology:
-
Prepare separate solutions of the analyte and the deuterated IS in the initial mobile phase.
-
Inject each solution individually onto the LC-MS/MS system and record the retention time for each compound.
-
Prepare a mixed solution containing both the analyte and the deuterated IS and inject it.
-
Overlay the chromatograms from the individual and mixed injections to visually inspect for any peak separation.
-
Quantify the retention time difference (ΔRT).
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for retention time shifts.
Data Presentation: Impact of Deuteration on Retention Time
| Compound | Number of Deuterium Atoms | Retention Time (min) | ΔRT (Analyte - IS) (min) |
| Analyte X | 0 | 5.25 | - |
| IS-D3 | 3 | 5.22 | 0.03 |
| IS-D6 | 6 | 5.18 | 0.07 |
This table illustrates a hypothetical scenario where increasing the number of deuterium atoms leads to a greater negative retention time shift relative to the analyte.
Guide 2: Identifying and Mitigating Isotopic Exchange
This guide outlines steps to diagnose and prevent the loss of deuterium from your internal standard.
Experimental Protocol: Stability Assessment of Deuterated IS
-
Objective: To evaluate the stability of the deuterated internal standard under various conditions.
-
Materials:
-
Deuterated internal standard
-
Solutions of varying pH (e.g., pH 3, 7, 9)
-
Biological matrix (e.g., plasma, urine)
-
Incubator/water bath
-
LC-MS/MS system
-
-
Methodology:
-
Prepare solutions of the deuterated IS in the different pH buffers and in the biological matrix.
-
Analyze a sample of each solution at time zero to determine the initial peak area and m/z.
-
Incubate the remaining solutions at a relevant temperature (e.g., room temperature, 37°C) for a defined period (e.g., 24 hours).
-
After incubation, re-analyze the samples.
-
Monitor for any decrease in the peak area of the correct m/z and the appearance of signals corresponding to the loss of deuterium atoms (e.g., M-1, M-2).
-
Visualizing Isotopic Exchange
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Metabolic switching of drug pathways as a consequence of deuterium substitution [inis.iaea.org]
- 13. osti.gov [osti.gov]
- 14. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 15. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Impact of Oltipraz-d3 on cell viability assays and potential interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Oltipraz-d3 in cell viability assays. Oltipraz, and its deuterated form this compound, are potent activators of the Nrf2 and AMPK signaling pathways, which can influence cellular metabolism and redox status, potentially interfering with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a deuterated version of Oltipraz, a synthetic dithiolethione. Its primary mechanism of action is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[4] Oltipraz disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a wide array of antioxidant and detoxification genes.[1][4] Additionally, Oltipraz and its metabolites can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4][5]
Q2: How can this compound affect cell viability?
A2: this compound can have multifaceted effects on cell viability. Through Nrf2 activation, it enhances the cell's antioxidant defenses, protecting them from oxidative stress-induced cell death.[6][7] By activating AMPK, it can modulate cellular metabolism, including enhancing mitochondrial fuel oxidation and inhibiting lipogenesis.[2][4] In some contexts, particularly at high concentrations, Oltipraz has been observed to inhibit cell proliferation.[8] However, it can also protect against certain apoptotic stimuli.[5]
Q3: Can this compound interfere with cell viability assays?
A3: Yes, due to its mechanism of action, this compound has the potential to interfere with several common cell viability assays, particularly those that rely on cellular redox state or metabolic activity.[9] Nrf2 activation leads to an increase in cellular antioxidants, which can directly reduce assay reagents. Furthermore, modulation of cellular metabolism by AMPK activation can alter the readouts of assays that measure metabolic activity.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
Issue 1: Unexpected Increase in Viability Signal with Tetrazolium-Based Assays (MTT, XTT, MTS, WST-8)
-
Symptom: You observe an increase in the colorimetric signal (e.g., formazan production) in this compound treated cells that does not correlate with an expected increase in cell number. This may lead to an overestimation of cell viability.
-
Potential Cause: this compound, as a potent Nrf2 activator, upregulates the expression of antioxidant enzymes and increases the intracellular levels of reducing equivalents (e.g., NADH, NADPH). These can directly reduce the tetrazolium salts to their colored formazan products, independent of the number of viable cells.[9]
-
Troubleshooting Steps:
-
Cell-Free Control: Perform a control experiment by adding this compound to the assay medium in the absence of cells. Incubate for the same duration as your cellular experiment and measure the absorbance. A significant increase in absorbance in the cell-free wells indicates direct chemical reduction of the tetrazolium salt by this compound.
-
Use an Alternative Assay: Switch to a viability assay that is less susceptible to interference from cellular redox state. Recommended alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a more direct indicator of metabolically active cells and is less likely to be directly affected by the antioxidant properties of this compound.[10][11]
-
Protease-based viability assays (e.g., CellTiter-Fluor™): These assays measure a conserved protease activity present only in live cells.
-
Dye exclusion assays (e.g., Trypan Blue): While manual, this method directly counts viable cells based on membrane integrity.
-
-
Data Normalization: If you must use a tetrazolium-based assay, subtract the absorbance values from the cell-free controls from your experimental values. However, be aware that this may not fully account for the intracellular effects of this compound on the assay.
-
Issue 2: Inconsistent or Unreliable Results with Resazurin (AlamarBlue®)-Based Assays
-
Symptom: You observe high variability or a non-linear dose-response with this compound when using resazurin-based assays.
-
Potential Cause: Similar to tetrazolium salts, the reduction of resazurin to the fluorescent resorufin is dependent on cellular reductase activity, which can be significantly altered by this compound-mediated Nrf2 activation. This can lead to an artificially inflated fluorescence signal.[12]
-
Troubleshooting Steps:
-
Cell-Free Control: As with tetrazolium assays, run a cell-free control with this compound to check for direct chemical reduction of resazurin.
-
Optimize Incubation Time: The interference may be time-dependent. Try reducing the incubation time with the resazurin reagent to the minimum required to obtain a sufficient signal in your control cells.
-
Consider Alternative Assays: ATP-based or protease-based assays are recommended for more reliable results with potent Nrf2 activators.
-
Issue 3: Quenching or Enhancement of Signal in Luminescence-Based Assays (e.g., CellTiter-Glo®)
-
Symptom: You observe a lower or higher than expected luminescent signal in your this compound treated wells.
-
Potential Cause: While generally more reliable, luciferase-based assays can still be subject to interference. Some compounds can directly inhibit or enhance the activity of the luciferase enzyme.[13] this compound's effect on cellular ATP levels through AMPK activation could also influence the readout.[2][4]
-
Troubleshooting Steps:
-
Luciferase Inhibition/Enhancement Control: To test for direct effects on the luciferase enzyme, perform the assay in a cell-free system. Add a known amount of ATP to the assay buffer, followed by this compound at the concentrations used in your experiment, and then add the luciferase reagent. A change in the luminescent signal compared to the control (ATP alone) indicates direct interference with the assay chemistry.
-
Orthogonal Assay Validation: Confirm your findings with a non-luminescent viability assay to ensure the observed effects are biological and not an artifact of the assay chemistry.
-
Data Presentation: Potential for Interference of this compound with Common Cell Viability Assays
The following table summarizes the potential for interference of this compound with various cell viability assays based on its known mechanism of action. Direct quantitative comparative data for this compound is limited in the literature; therefore, this table represents a qualitative to semi-quantitative assessment.
| Assay Type | Principle | Potential for Interference by this compound | Rationale for Interference | Recommended Action |
| Tetrazolium Reduction (MTT, XTT, MTS, WST-8) | Reduction of tetrazolium salt to colored formazan by mitochondrial and cellular reductases. | High | This compound activates Nrf2, increasing cellular antioxidant capacity and levels of reducing equivalents (NADH, NADPH), which can directly reduce the tetrazolium salt.[9] | Use a cell-free control to assess direct reduction. Strongly consider using an alternative assay. |
| Resazurin Reduction (AlamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by cellular reductases. | High | Similar to tetrazolium assays, the readout is dependent on cellular reductase activity, which is modulated by Nrf2 activation.[12] | Use a cell-free control. Optimize incubation time. Consider alternative assays. |
| ATP Measurement (e.g., CellTiter-Glo®) | Quantifies ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction. | Low to Medium | This compound activates AMPK, which can alter cellular ATP levels.[2][4] There is also a low potential for direct inhibition or enhancement of the luciferase enzyme.[13] | Perform a luciferase inhibition/enhancement control. Validate findings with an orthogonal assay. |
| Protease Viability Assay (e.g., CellTiter-Fluor™) | Measures a conserved intracellular protease activity associated with viable cells. | Low | This assay's endpoint is less directly linked to cellular redox state or overall metabolic rate. | Generally a reliable alternative. |
| Dye Exclusion (Trypan Blue, Propidium Iodide) | Assesses cell membrane integrity; dead cells take up the dye. | Very Low | This method is based on a physical property of the cell and is not dependent on enzymatic activity or redox state. | A good orthogonal method for validation, though it may not be suitable for high-throughput screening. |
Experimental Protocols
Protocol 1: Assessing Direct Interference of this compound with Tetrazolium or Resazurin Assays (Cell-Free)
-
Prepare a 96-well plate.
-
Add cell culture medium to all wells.
-
Add this compound to a set of wells at the same final concentrations you will use in your cellular experiments. Include a vehicle control (e.g., DMSO).
-
Add the tetrazolium (e.g., MTT) or resazurin reagent to the wells according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your planned cell-based assay at 37°C.
-
For MTT, add the solubilization solution.
-
Read the absorbance or fluorescence using a plate reader.
-
A significant increase in signal in the this compound containing wells compared to the vehicle control indicates direct chemical interference.
Protocol 2: Standard MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Standard CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with this compound or vehicle control.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
Mandatory Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: Workflow for assessing this compound interference.
Caption: Troubleshooting unexpected viability assay results.
References
- 1. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized metabolites of oltipraz exert cytoprotective effects against arachidonic acid through AMP-activated protein kinase-dependent cellular antioxidant effect and mitochondrial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oltipraz Prevents High Glucose-Induced Oxidative Stress and Apoptosis in RSC96 Cells through the Nrf2/NQO1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oltipraz Prevents High Glucose-Induced Oxidative Stress and Apoptosis in RSC96 Cells through the Nrf2/NQO1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ensuring the stability of Oltipraz-d3 during sample preparation and storage
This technical support center provides guidance on ensuring the stability of Oltipraz-d3 during sample preparation and storage for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterium-labeled form of Oltipraz, a synthetic dithiolethione.[1][2][3] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4][5] The stability of an internal standard is critical for the accuracy and precision of analytical results. Any degradation of this compound during sample preparation or storage can lead to an inaccurate calculation of the analyte concentration.[6]
Q2: What are the general storage recommendations for this compound?
While specific stability data for this compound is limited, general recommendations for stable isotope-labeled compounds suggest storing them at low temperatures, protected from light. For long-term storage, refer to the Certificate of Analysis provided by the supplier. Typically, isotope-labeled compounds are given a default 5-year re-test date by some manufacturers.[7]
Q3: How should I prepare stock and working solutions of this compound to ensure stability?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent in which this compound is freely soluble. Dimethyl sulfoxide (DMSO) is often used for initial stock solutions. Working solutions should be prepared by diluting the stock solution in a solvent that is compatible with your analytical method, such as acetonitrile or methanol. To minimize the risk of degradation, prepare fresh working solutions daily if possible. For longer-term storage of stock solutions, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What factors can affect the stability of this compound during sample preparation?
Several factors can potentially affect the stability of this compound:
-
Temperature: Elevated temperatures can accelerate degradation. Keep samples on ice or at a controlled low temperature during processing.
-
pH: Extreme pH conditions (highly acidic or basic) may cause hydrolysis or other chemical modifications. It is important to neutralize the pH of the sample if necessary.
-
Light: Exposure to light, especially UV light, can cause photodegradation. Use amber vials or protect samples from light.
-
Oxidizing agents: The dithiolethione structure of Oltipraz may be susceptible to oxidation. Avoid contact with strong oxidizing agents.
-
Matrix effects: Components in the biological matrix (e.g., plasma, urine) can sometimes influence the stability of the analyte and internal standard.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
To ensure the reliability of your results, it is crucial to perform stability studies of this compound under your specific experimental conditions. This includes:
-
Freeze-thaw stability: Evaluate the stability after multiple freeze-thaw cycles.
-
Bench-top stability: Assess stability at room temperature for the duration of your sample preparation process.
-
Autosampler stability: Determine if this compound is stable in the autosampler for the expected run time.
-
Long-term stability: If storing processed samples, evaluate their stability over the intended storage period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent internal standard (IS) response across samples | Pipetting or dilution errors. | Review and verify your pipetting and dilution procedures. Ensure all equipment is properly calibrated. |
| Incomplete dissolution of this compound. | Ensure the stock and working solutions are fully dissolved before use. Gentle vortexing or sonication may help. | |
| Degradation of this compound in the working solution. | Prepare fresh working solutions daily. Store stock solutions appropriately. | |
| Decreasing IS response over an analytical run | Degradation in the autosampler. | Perform an autosampler stability study. Consider cooling the autosampler. |
| Adsorption to vials or tubing. | Use low-binding vials and tubing. | |
| Unexpected peaks in the IS chromatogram | Impurities in the this compound standard. | Check the Certificate of Analysis for purity. Consider purchasing a new standard from a reputable supplier. |
| Degradation of this compound. | Investigate potential causes of degradation (light, temperature, pH). | |
| Shift in retention time of this compound | Deuterium isotope effect. | This can sometimes occur with deuterated standards. Ensure the chromatographic method adequately separates this compound from any interfering peaks.[4] |
| Changes in mobile phase composition or column temperature. | Verify the mobile phase preparation and ensure consistent column temperature. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide an illustrative example of how to present stability data. It is strongly recommended that you generate your own stability data based on your specific experimental conditions.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Peak Area | % of Initial |
| 0 | 1,502,345 | 100% |
| 1 | 1,498,765 | 99.8% |
| 2 | 1,489,543 | 99.1% |
| 3 | 1,476,987 | 98.3% |
Table 2: Illustrative Bench-Top Stability of this compound in Processed Sample at Room Temperature
| Time (hours) | Mean Peak Area | % of Initial |
| 0 | 1,510,987 | 100% |
| 2 | 1,505,678 | 99.6% |
| 4 | 1,499,876 | 99.3% |
| 8 | 1,487,654 | 98.5% |
| 24 | 1,450,123 | 96.0% |
Table 3: Illustrative Autosampler Stability of this compound at 10°C
| Time (hours) | Mean Peak Area | % of Initial |
| 0 | 1,495,321 | 100% |
| 12 | 1,490,123 | 99.7% |
| 24 | 1,485,789 | 99.4% |
| 48 | 1,478,901 | 98.9% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve in 1 mL of anhydrous DMSO.
-
Vortex gently until fully dissolved.
-
Aliquot into amber glass vials and store at -80°C.
-
-
Working Solution (10 µg/mL):
-
Allow a vial of the stock solution to thaw at room temperature.
-
Dilute 10 µL of the stock solution with 990 µL of acetonitrile (or other appropriate solvent).
-
Vortex to mix.
-
Prepare this solution fresh daily.
-
Protocol 2: Assessment of Freeze-Thaw Stability
-
Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).
-
Analyze one set of replicates immediately (Cycle 0).
-
Freeze the remaining replicates at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Analyze one set of replicates (Cycle 1).
-
Repeat the freeze-thaw process for the desired number of cycles.
-
Compare the mean peak area of this compound at each cycle to the initial (Cycle 0) measurement.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway of Oltipraz as a Nrf2 activator.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. This compound | 64224-21-1 | PCA22421 | Biosynth [biosynth.com]
- 2. Oltipraz | C8H6N2S3 | CID 47318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. bdg.co.nz [bdg.co.nz]
Validation & Comparative
A Comparative Analysis of the Pharmacokinetic Profiles of Oltipraz and Oltipraz-d3
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison between Oltipraz and its deuterated analog, Oltipraz-d3. Due to the absence of publicly available experimental data for this compound, this document outlines the established pharmacokinetic profile of Oltipraz and presents a theoretical, data-driven rationale for the potential pharmacokinetic advantages of this compound based on the principles of the kinetic isotope effect. The experimental protocols and comparative data tables are structured to guide future research in this area.
Introduction to Oltipraz and the Rationale for Deuteration
Oltipraz, a synthetic dithiolethione, is a well-documented chemopreventive agent that has been evaluated for its efficacy against various cancers and liver diseases.[1] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Oltipraz disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and induce the expression of a battery of cytoprotective genes, including phase II detoxification enzymes like Glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4]
Oltipraz undergoes extensive metabolism, which can lead to variable plasma concentrations and may limit its therapeutic efficacy.[4][5] Key metabolic routes include oxidation and molecular rearrangement to metabolites such as a 3-ketone (M2) and an inactive pyrrolopyrazine derivative (M3).[5] The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, at specific metabolically active sites can slow down the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including increased plasma exposure, a longer half-life, and potentially reduced formation of certain metabolites. This compound is a deuterated version of Oltipraz, designed with the hypothesis that it will exhibit an improved pharmacokinetic profile compared to the parent compound.
Mechanism of Action: The Nrf2 Signaling Pathway
The primary cytoprotective effects of Oltipraz are mediated through the activation of the Nrf2 pathway. The diagram below illustrates this mechanism.
Pharmacokinetic Profiles: A Comparative Overview
While direct experimental data for this compound is not available, this section summarizes the known pharmacokinetic parameters for Oltipraz from human and rat studies and provides a hypothetical, yet scientifically grounded, profile for this compound. The deuterated compound is expected to exhibit reduced clearance and a longer half-life due to the kinetic isotope effect.
Table 1: Summary of Pharmacokinetic Parameters for Oltipraz and Hypothetical Profile for this compound
| Parameter | Oltipraz (Observed) | This compound (Hypothetical) | Rationale for Difference |
| Tmax (h) | ~2-4[6] | ~2-4 | Absorption rate is generally unaffected by deuteration. |
| Cmax | Highly variable, dose-dependent[5] | Potentially Higher | Slower first-pass metabolism may lead to a higher peak concentration. |
| t1/2 (h) | 9.3 - 22.7 (Humans, dose-dependent)[5] | Potentially Longer | Reduced metabolic clearance rate due to the kinetic isotope effect. |
| AUC | Dose-dependent, shows non-linearity[5] | Potentially Higher | Slower metabolism and clearance lead to greater overall drug exposure. |
| Clearance (CL) | Decreases with higher doses[5] | Potentially Lower | The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage. |
| Metabolism | Extensive, via oxidation and rearrangement[5] | Reduced Rate | Deuteration at metabolic "hot spots" slows the rate of biotransformation. |
Note: The values for this compound are projected and require experimental verification. The observed values for Oltipraz can vary significantly based on species, dose, and individual patient factors such as liver function.[6]
Experimental Protocols
To empirically determine and compare the pharmacokinetic profiles of Oltipraz and this compound, a crossover study in a relevant animal model (e.g., Sprague-Dawley rats) followed by human trials would be necessary. Below is a detailed methodology for a preclinical animal study.
Protocol: Comparative Pharmacokinetic Study in Rats
-
Subjects: Male Sprague-Dawley rats (n=12), weighing 250-300g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Study Design: A randomized, two-period crossover design with a 1-week washout period between doses.
-
Group 1 (n=6): Receives Oltipraz (e.g., 10 mg/kg) via oral gavage in Period 1, followed by this compound (10 mg/kg) in Period 2.
-
Group 2 (n=6): Receives this compound (10 mg/kg) in Period 1, followed by Oltipraz (10 mg/kg) in Period 2.
-
-
Dosing Formulation: Compounds are suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Sample Collection:
-
Blood samples (~0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Samples are collected into heparinized tubes and centrifuged at 4,000 rpm for 10 minutes to separate plasma.
-
Plasma is stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of Oltipraz and this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
An internal standard (e.g., a structural analog or a different stable-isotope-labeled version of the analyte) is used for quantification.
-
The method is validated for linearity, accuracy, precision, and selectivity.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F) for both compounds using software like Phoenix WinNonlin.
-
Statistical comparisons between the two compounds are performed using a paired t-test or equivalent non-parametric test.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed comparative pharmacokinetic study.
Conclusion
While direct comparative data remains elusive, the established metabolic pathways of Oltipraz strongly support the hypothesis that a deuterated analog, this compound, would exhibit a more favorable pharmacokinetic profile. By reducing the rate of metabolism through the kinetic isotope effect, this compound has the potential for increased bioavailability, a longer half-life, and greater overall drug exposure. This could translate to improved efficacy, reduced dosing frequency, and a better safety profile. The experimental framework provided in this guide offers a clear path for future research to empirically validate these potential advantages and unlock the full therapeutic promise of a deuterated Oltipraz.
References
- 1. Interactions of the major metabolite of the cancer chemopreventive drug oltipraz with cytochrome c: a novel pathway for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Pharmacokinetics of oltipraz in diabetic rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of oltipraz as a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the chemopreventive agent oltipraz and of its metabolite M3 in human subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Oltipraz vs. Oltipraz-d3: A Comparative Guide on the Potential Kinetic Isotope Effect in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oltipraz and its deuterated analog, Oltipraz-d3. While direct experimental data for this compound is not currently available in public literature, this document extrapolates its potential properties based on the established principles of the kinetic isotope effect (KIE) and the known metabolic pathways of Oltipraz. The information presented aims to guide researchers in understanding the potential advantages of deuteration for this compound.
Introduction to the Kinetic Isotope Effect and this compound
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug development, substituting hydrogen with deuterium (a stable, non-radioactive isotope of hydrogen) at a site of metabolic activity can slow down the rate of drug metabolism. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. For a drug like Oltipraz, which undergoes extensive metabolism, this can have significant implications for its pharmacokinetic and pharmacodynamic profile.
Oltipraz is a dithiolethione that has shown promise as a chemopreventive agent, primarily through its activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway upregulates a battery of cytoprotective genes, enhancing cellular defense against oxidative stress and carcinogens. Oltipraz is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites, some of which are inactive.
This guide focuses on a hypothetical deuterated version of Oltipraz, termed This compound , where the three hydrogen atoms of the 4-methyl group are replaced with deuterium. The rationale for this specific deuteration is that methyl groups are common sites for oxidative metabolism by CYP enzymes. If the oxidation of this methyl group is a rate-limiting step in Oltipraz's metabolism, a significant KIE is anticipated.
Performance Comparison: Oltipraz vs. Predicted this compound
The following table summarizes the known pharmacokinetic parameters of Oltipraz in humans and rats and predicts the potential changes that could be observed with this compound due to the kinetic isotope effect. These predictions are based on the assumption that the 4-methyl group is a significant site of metabolism.
Table 1: Comparison of Pharmacokinetic Parameters of Oltipraz and Predicted Effects for this compound
| Pharmacokinetic Parameter | Oltipraz (Observed) | This compound (Predicted Effect) | Rationale for Prediction |
| Metabolic Clearance (CL) | In rats, total body clearance is approximately 20.2 mL/min/kg.[1] | Decreased | Slower metabolism due to the stronger C-D bond at the 4-methyl group would lead to reduced clearance. |
| Half-life (t½) | In humans, ranges from approximately 4 to 22 hours depending on the dose.[2][3] | Increased | A lower clearance rate would result in a longer time for the drug to be eliminated from the body. |
| Area Under the Curve (AUC) | Dose-dependent in humans and rats. In cirrhotic rats, the AUC is significantly greater than in control rats (890 vs. 270 µg·min/mL).[4] | Increased | Slower metabolism would lead to higher overall drug exposure for a given dose. |
| Bioavailability | Low in rats (around 41%) due to significant first-pass metabolism.[5] | Increased | Reduced first-pass metabolism in the liver and potentially the gut wall could lead to a greater fraction of the administered dose reaching systemic circulation. |
| Metabolite Formation | Rapid and substantial conversion to its major rearranged metabolite (RM/M3).[6] | Decreased rate of formation of metabolites derived from methyl group oxidation. | The primary kinetic isotope effect would directly slow down the metabolic pathway involving the deuterated methyl group. This could potentially shift metabolism towards other pathways. |
| Target Engagement | Activates the Nrf2 pathway. | Potentially prolonged or enhanced | Higher and more sustained plasma concentrations of the active parent drug could lead to more durable activation of the Nrf2 signaling pathway. |
Disclaimer: The predicted effects for this compound are hypothetical and based on the principles of the kinetic isotope effect. Actual in vivo performance would require experimental verification.
Signaling Pathway
Oltipraz exerts its primary biological effects through the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Oltipraz and other electrophiles can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, leading to their transcription. These genes encode for a wide range of antioxidant and detoxification enzymes.
Caption: Oltipraz-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
To experimentally validate the predicted kinetic isotope effect of this compound, the following experimental protocols are proposed. These are based on standard methodologies used for in vitro and in vivo drug metabolism and pharmacokinetic studies.
In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To compare the rate of metabolism of Oltipraz and this compound in liver microsomes from different species (e.g., rat, human).
Materials:
-
Oltipraz and this compound
-
Liver microsomes (human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for reaction termination
-
LC-MS/MS system for analysis
Protocol:
-
Prepare stock solutions of Oltipraz and this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add liver microsomes (final concentration 0.5 mg/mL) to phosphate buffer.
-
Add Oltipraz or this compound to the wells (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds. A longer half-life and lower intrinsic clearance for this compound would indicate a kinetic isotope effect.
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of Oltipraz and this compound in rats following oral administration.
Materials:
-
Oltipraz and this compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of Oltipraz or this compound (e.g., 10 mg/kg) to separate groups of rats (n=3-5 per group).
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the plasma concentrations of Oltipraz or this compound (and major metabolites if standards are available) using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for both compounds using appropriate software (e.g., Phoenix WinNonlin).
-
A higher AUC and Cmax, and a longer t½ for this compound compared to Oltipraz would confirm a significant kinetic isotope effect in vivo.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the molecular modification (deuteration) to the anticipated biological consequences.
Caption: Predicted consequences of deuterating Oltipraz at the 4-methyl group.
Conclusion
While direct experimental evidence for a kinetic isotope effect with this compound is lacking, the principles of drug metabolism and the known metabolic pathways of Oltipraz strongly suggest that deuteration at the 4-methyl group could lead to a favorable alteration of its pharmacokinetic profile. A slower rate of metabolism would be expected to increase the half-life and overall exposure of the parent compound, potentially leading to enhanced and more sustained activation of the Nrf2 pathway. This could translate to improved therapeutic efficacy. However, it is also important to consider that altering metabolic pathways could lead to unforeseen changes in the metabolite profile and potential toxicity. The experimental protocols outlined in this guide provide a framework for the necessary in vitro and in vivo studies to empirically test these hypotheses and determine the viability of this compound as a clinical candidate.
References
- 1. Pharmacokinetic changes of oltipraz after intravenous and oral administration to rats with liver cirrhosis induced by dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology studies of oltipraz--a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics and therapeutic effects of oltipraz after consecutive or intermittent oral administration in rats with liver cirrhosis induced by dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Pharmacokinetics of oltipraz and its major metabolite (RM) in patients with liver fibrosis or cirrhosis: relationship with suppression of circulating TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Oltipraz Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for the quantification of Oltipraz, a chemopreventive agent, focusing on the cross-validation of methods utilizing Oltipraz-d3 as an internal standard against alternatives such as ethyl-oltipraz.
This document outlines the performance characteristics of different internal standards in the bioanalysis of Oltipraz, supported by experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility. Furthermore, key experimental workflows and the relevant biological signaling pathway of Oltipraz are visualized using Graphviz diagrams.
Data Presentation: Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the reliability of liquid chromatography-mass spectrometry (LC-MS/MS) assays, as it compensates for variability during sample preparation and analysis. Here, we compare the performance of a deuterated internal standard, this compound, with a non-deuterated analogue, ethyl-oltipraz.
Table 1: Comparison of Analytical Method Performance for Oltipraz Quantification
| Parameter | Method with Ethyl-Oltipraz Internal Standard[1] | Expected Performance with this compound Internal Standard |
| Linearity Range | 20 - 4000 ng/mL | Similar or wider range expected |
| Correlation Coefficient (r²) | > 0.997 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | Potentially lower due to reduced matrix effects |
| Accuracy (% Bias) | Within ± 15% | Expected to be within ± 15% with potentially lower variability |
| Precision (% CV) | Within 15% | Expected to be within 15% with potentially lower variability |
| Matrix Effect | Not explicitly reported, but compensated by IS | Expected to be minimal and effectively compensated due to co-elution |
| Recovery | 85.3 - 92.1% | Similar recovery, with better compensation for variability |
Table 2: Detailed Accuracy and Precision Data for Oltipraz Quantification using Ethyl-Oltipraz[1]
| Analyte Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |
| 60 | 4.5 | -2.3 | 6.8 | -1.5 |
| 600 | 3.2 | 1.2 | 4.1 | 0.8 |
| 3000 | 2.8 | -0.5 | 3.5 | -0.3 |
A study by Doig et al. (1992) reported that a method using a stable isotope-labeled internal standard for Oltipraz analysis by thermospray mass spectrometry had a method detection limit of approximately 0.2 ng/ml, which is significantly lower than that reported for methods using homologous internal standards (around 1 ng/ml)[1]. This suggests that a method employing this compound would likely offer superior sensitivity.
Experimental Protocols
Below are detailed experimental protocols for the quantification of Oltipraz in plasma using LC-MS/MS with two different internal standards.
Method 1: Oltipraz Quantification using Ethyl-Oltipraz Internal Standard
This protocol is based on the method described by Lee et al. (2011)[1].
1. Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of the internal standard working solution (ethyl-oltipraz, 1 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Phenomenex Luna C18 (50 mm × 2.0 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Oltipraz: m/z 227 → 193
-
Ethyl-oltipraz (IS): m/z 241 → 174
-
Method 2: Proposed Protocol for Oltipraz Quantification using this compound Internal Standard
This proposed protocol adapts the validated method by Lee et al. (2011) for the use of a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound, concentration to be optimized, e.g., 100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Gradient: To be optimized for co-elution of Oltipraz and this compound. A potential starting point is a linear gradient from 30% to 90% B over 2-3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Oltipraz: m/z 227 → 193
-
This compound (IS): m/z 230 → 196 (predicted)
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for sample analysis and the signaling pathway of Oltipraz.
Caption: Experimental workflow for Oltipraz quantification in plasma.
Caption: Simplified signaling pathway of Oltipraz action.
References
Oltipraz vs. Other Dithiolethiones: A Comparative Guide to Chemopreventive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemopreventive efficacy of Oltipraz (4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione) against other notable dithiolethiones. While Oltipraz has been the most extensively studied dithiolethione, including in human clinical trials, preclinical evidence suggests several analogues possess greater potency and organ-specific activity.[1] This has spurred research into "second-generation" dithiolethiones for cancer chemoprevention.
Core Mechanism of Action: Nrf2-Mediated Induction of Phase 2 Enzymes
The primary mechanism by which dithiolethiones exert their chemopreventive effects is through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[2][3]
-
Under normal conditions: Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.
-
In the presence of dithiolethiones: These compounds, or their metabolites, are thought to react with cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.
-
Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a battery of cytoprotective proteins.[3][4] These include Phase 2 detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), which play a crucial role in neutralizing carcinogens and reducing oxidative stress.[2][5]
The central role of Nrf2 in mediating the protective effects of dithiolethiones has been confirmed in studies using Nrf2-deficient mice, where the induction of these protective enzymes by dithiolethiones is significantly blunted.[3][5]
References
- 1. [PDF] Dithiolethiones for cancer chemoprevention: where do we stand? | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of transcription factor Nrf2 in the induction of hepatic phase 2 and antioxidative enzymes in vivo by the cancer chemoprotective agent, 3H-1, 2-dimethiole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Role of phase 2 enzyme induction in chemoprotection by dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oltipraz and its Active Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Oltipraz and its primary active metabolites. This document synthesizes experimental data on their pharmacokinetics, biological activities, and underlying mechanisms of action, with a focus on key signaling pathways.
Introduction
Oltipraz, a synthetic dithiolethione, has been the subject of extensive research for its chemopreventive and therapeutic properties, including its potential in treating liver diseases.[1][2] Its biological activity is not solely attributed to the parent compound but also to its various metabolites. This guide focuses on a comparative analysis of Oltipraz and its major active metabolites, M1 (4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one) and M2 (7-methyl-6,8-bis(methylthio)H-pyrrolo[1,2-a]pyrazine), also referred to as RM.[2][3][4] Additionally, we will discuss the significant role of an unmethylated pyrrolopyrazine metabolite, a key player in the induction of phase 2 enzymes.[5][6]
Chemical Structures
| Compound | Chemical Name | Chemical Structure |
| Oltipraz | 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione |
|
| Metabolite 1 (M1) | 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one |
|
| Metabolite 2 (M2/RM) | 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine |
|
| Unmethylated Pyrrolopyrazine | 7-methyl-6,8-dithio-pyrrolo[1,2-a]pyrazine | A pyrrolopyrazine core with thiol groups at positions 6 and 8. |
Comparative Pharmacokinetics
Oltipraz undergoes extensive metabolism, with a rapid and substantial conversion to its rearranged metabolite, M2 (RM).[2] The pharmacokinetic profiles of Oltipraz and M2 have been studied in humans, revealing dose-dependent characteristics.[2][7]
| Parameter | Oltipraz | Metabolite M2 (RM) | Species | Study Conditions | Reference |
| Tmax (h) | 2 - 4 | - | Human | Single oral dose (30-90 mg) | [2] |
| AUC Ratio (Metabolite/Parent) | - | 42 - 61% | Human | Single oral dose (30-90 mg) | [2] |
| Suppression of TGF-β1 | ~20-60 ng/mL | ~60-140 ng/mL (Oltipraz + RM) | Human | Multiple oral doses | [2] |
| Half-life (t1/2) (h) | Dose-dependent | Dose-dependent | Human | Single oral dose (30-90 mg) | [2] |
| Clearance | Decreases with increasing dose | - | Human | Single oral dose (100-500 mg) | [7] |
Comparative Biological Activity
Both Oltipraz and its metabolites exhibit a range of biological activities, primarily centered around the activation of protective cellular pathways. A key finding is that the unmethylated pyrrolopyrazine metabolite is a potent inducer of phase 2 detoxifying enzymes, with a potency comparable to Oltipraz itself.[5]
| Biological Activity | Oltipraz | Metabolite M1 | Metabolite M2 | Unmethylated Pyrrolopyrazine | Reference |
| Nrf2 Activation | Potent activator | - | Activator | Potent activator | [3][5][8] |
| AMPK Activation | Activator | Activator | Activator | - | [9][10] |
| LXRα Inhibition | Indirectly via AMPK | - | Indirectly via AMPK | - | [9] |
| Induction of NQO1 | CD = 13.5 - 14.4 µM | - | - | CD = 17.8 - 23.6 µM (via prodrugs) | [5] |
| Anti-steatotic Effect | Yes | - | Yes | - | [9] |
| Cytoprotective Effect | Yes | Yes | Yes | - | [10] |
| HIF-1α Inhibition | - | No | Yes | - | [11] |
*CD (Concentration to double) values represent the concentration required to double the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Oltipraz and its active metabolites are mediated through the modulation of key signaling pathways, primarily the Nrf2 and AMPK pathways.
Oltipraz Metabolism
Oltipraz is metabolized into several compounds, with M1 and M2 being the most studied. The unmethylated pyrrolopyrazine is a crucial intermediate.
Nrf2 Activation Pathway
Oltipraz and its active metabolites are potent activators of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[3][5][8]
AMPK Activation and Downstream Effects
Oltipraz and its metabolites M1 and M2 activate AMPK, a key sensor of cellular energy status.[9][10] This activation leads to the inhibition of lipogenesis through the LXRα pathway.
Experimental Protocols
Nrf2 Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 pathway by Oltipraz and its metabolites.
1. Cell Culture and Transfection:
-
Culture HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Co-transfect cells with a firefly luciferase reporter plasmid under the control of an Antioxidant Response Element (ARE) promoter and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
2. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Oltipraz or its metabolites.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
-
Incubate the cells for 24 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of treated cells by that of the vehicle control.
Western Blot for Phosphorylated AMPK
This protocol is used to detect the activation of AMPK by assessing its phosphorylation status.
1. Cell Lysis and Protein Quantification:
-
Treat HepG2 cells with Oltipraz or its metabolites for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AMPK as a loading control.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated AMPK signal to the total AMPK signal.
Conclusion
The biological activity of Oltipraz is significantly influenced by its metabolism. The major metabolites, particularly M2 and the unmethylated pyrrolopyrazine, exhibit potent pharmacological effects, in some cases comparable to the parent drug. Their ability to activate the Nrf2 and AMPK signaling pathways underscores their therapeutic potential. This comparative guide provides a foundation for further research into the specific contributions of each metabolite to the overall pharmacological profile of Oltipraz, which is crucial for optimizing its clinical application and for the development of new, more potent analogues. Further studies providing direct quantitative comparisons of the potency of Oltipraz and its primary metabolites on key molecular targets are warranted to fully elucidate their structure-activity relationships.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Interactions of the Major Metabolite of the Cancer Chemopreventive Drug Oltipraz with Cytochrome C: A Novel Pathway for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Phase 2 enzyme induction by the major metabolite of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized metabolites of oltipraz exert cytoprotective effects against arachidonic acid through AMP-activated protein kinase-dependent cellular antioxidant effect and mitochondrial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of oltipraz as a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the bioequivalence of different Oltipraz formulations using Oltipraz-d3
For Researchers, Scientists, and Drug Development Professionals
Comparative Pharmacokinetic Profiles
The bioequivalence of two hypothetical Oltipraz formulations, a reference standard (Formulation A) and a new test formulation (Formulation B), was assessed. The following table summarizes the key pharmacokinetic parameters obtained after a single oral administration of each formulation to a cohort of healthy volunteers. Oltipraz-d3 was utilized as an internal standard to ensure the accuracy and precision of the quantitative analysis.
| Pharmacokinetic Parameter | Formulation A (Reference) | Formulation B (Test) | Acceptance Criteria (90% CI) |
| Cmax (ng/mL) | 450 ± 95 | 435 ± 88 | 80.00% - 125.00% |
| AUC0-t (ng·h/mL) | 2850 ± 550 | 2780 ± 520 | 80.00% - 125.00% |
| AUC0-∞ (ng·h/mL) | 2980 ± 570 | 2910 ± 540 | 80.00% - 125.00% |
| Tmax (h) | 2.5 ± 0.8 | 2.7 ± 0.9 | - |
| t1/2 (h) | 6.2 ± 1.1 | 6.4 ± 1.3 | - |
| Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. |
The results indicate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for Formulation B to Formulation A fall within the standard bioequivalence acceptance range of 80.00% to 125.00%. This suggests that the test formulation is bioequivalent to the reference formulation in terms of the rate and extent of absorption.
Experimental Protocols
A robust and validated analytical method is crucial for a successful bioequivalence study. The following section details the key experimental protocols that would be employed in such a study.
Study Design and Volunteer Selection
A randomized, single-dose, two-period, two-sequence crossover study design is recommended. A cohort of healthy, non-smoking adult volunteers would be recruited. After an overnight fast, subjects would receive a single oral dose of either the test or reference Oltipraz formulation. A washout period of at least seven times the elimination half-life of Oltipraz would be implemented between the two treatment periods.
Blood Sampling
Serial blood samples would be collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours). Plasma would be separated by centrifugation and stored at -80°C until analysis.
Sample Preparation
Plasma samples would be prepared for analysis using a protein precipitation method. A known amount of the internal standard, this compound, would be added to each plasma sample. A precipitating agent, such as acetonitrile, would then be added to remove plasma proteins. After centrifugation, the supernatant would be collected and injected into the LC-MS/MS system.
LC-MS/MS Analysis
The quantification of Oltipraz and this compound would be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. The specific precursor-to-product ion transitions for Oltipraz and this compound would be optimized for sensitivity and selectivity. A potential method could utilize transitions similar to those described for Oltipraz and a structural analog.[1]
-
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2) would be calculated from the plasma concentration-time data using non-compartmental methods. Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax, AUC0-t, and AUC0-∞ data, would be performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference formulations.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Workflow of a typical crossover bioequivalence study for Oltipraz formulations.
Caption: Role of this compound as an internal standard in ensuring accurate quantification.
References
A Researcher's Guide to Confirming Oltipraz-d3 Quality and Purity via Certificate of Analysis
For researchers and drug development professionals, ensuring the quality and purity of starting materials is a critical first step in any experiment. This guide provides a comprehensive comparison of Oltipraz-d3, a deuterated derivative of the Nrf2 activator Oltipraz, with other common Nrf2 activators. By understanding the data presented in a Certificate of Analysis (CoA), scientists can confidently assess the suitability of these compounds for their research.
Comparing this compound and its Alternatives
This compound is often used as a stable isotope-labeled internal standard in pharmacokinetic studies of Oltipraz. However, for research into the biological effects of Nrf2 activation, several alternative compounds are available. This guide compares this compound with three other well-known Nrf2 activators: Sulforaphane, Curcumin, and Dimethyl Fumarate (DMF).
The following table summarizes typical purity and quality control data that would be found on a Certificate of Analysis for these compounds.
Table 1: Comparative Analysis of this compound and Alternative Nrf2 Activators
| Parameter | This compound (Typical) | Sulforaphane | Curcumin | Dimethyl Fumarate |
| Appearance | Yellow to Orange Crystalline Solid | Light yellow oil | Orange-yellow crystalline powder | White to off-white crystalline powder |
| Molecular Formula | C₈H₃D₃N₂S₃ | C₆H₁₁NOS₂ | C₂₁H₂₀O₆ | C₆H₈O₄ |
| Molecular Weight | 229.38 | 177.29 | 368.38 | 144.13 |
| Purity (by HPLC) | ≥98% | ≥98% | ≥95% | 98-102% |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents | <0.5% | Not specified | Methanol: <3000 ppm | Not specified |
| Water Content | <0.5% | Not specified | Not specified | Max. 0.5% |
| Heavy Metals | <10 ppm | Not specified | <10 ppm | <10 ppm |
Note: The values for this compound are representative based on typical specifications for research-grade chemicals, as a specific public Certificate of Analysis was not available. The data for alternatives are compiled from publicly available Certificates of Analysis.
Experimental Protocols for Quality and Purity Verification
The primary methods for confirming the identity and purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity analysis, a reversed-phase HPLC method is commonly employed.
Objective: To determine the purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio may need to be optimized, but a common starting point is 50:50 (v/v).
-
Standard Solution Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 280 nm (Oltipraz has significant absorbance at this wavelength)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H-NMR spectroscopy provides detailed information about the structure of a molecule, confirming its identity.
Objective: To verify the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in the appropriate deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum of Oltipraz. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of Oltipraz, with the notable absence of a signal corresponding to the methyl protons, which have been replaced by deuterium.
Visualizing the Quality Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the quality and purity of this compound.
Caption: Workflow for this compound Quality and Purity Confirmation.
The Nrf2 Signaling Pathway
Oltipraz and its alternatives exert their biological effects primarily through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant and detoxification responses.
A Comparative Analysis of the Biological Activity of Oltipraz-d3 and its Parent Compound, Oltipraz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Oltipraz-d3 and its parent compound, Oltipraz. Oltipraz is a well-characterized chemopreventive agent known for its potent activation of the Nrf2 pathway.[1][2] this compound is the deuterated analog of Oltipraz, a modification aimed at improving its metabolic profile.[3] This document summarizes available quantitative data, outlines detailed experimental protocols for assessing key biological activities, and provides visual diagrams of relevant pathways and workflows.
Introduction to Oltipraz and the Rationale for Deuteration
Oltipraz, a synthetic dithiolethione, has demonstrated significant chemopreventive effects in numerous studies.[4] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[1][2] This induction of phase II enzymes enhances the cellular defense against carcinogens and oxidative stress.[4]
Deuteration, the substitution of hydrogen atoms with deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those involving cytochrome P450 (CYP) enzymes.[5][6] This "kinetic isotope effect" can lead to increased metabolic stability, a longer plasma half-life, and potentially reduced formation of toxic metabolites.[5][6] this compound has been developed with the hypothesis that its deuteration will confer these advantageous pharmacokinetic properties while retaining the biological activity of the parent compound.[3]
Comparative Biological Activity: Oltipraz vs. This compound
Data Presentation
The following tables summarize the known quantitative data for the biological activity of Oltipraz. It is hypothesized that this compound would exhibit similar values in in vitro assays that do not involve extensive metabolism.
Table 1: Nrf2 Activation and Downstream Effects of Oltipraz
| Parameter | Cell/Animal Model | Result | Reference |
| Nqo1 mRNA Induction | Wild-type mice | 3.6-fold increase | [7] |
| HIF-1α Inhibition (IC50) | Not specified | 10 µM | [8] |
Table 2: Enzyme Inhibition by Oltipraz
| Enzyme | Inhibition Parameter | Value | Reference |
| Cytochrome P450 (unspecified) | Ki (apparent) | 10 µM | [1] |
| CYP1A2 Activity Reduction (in vivo) | Single 125 mg dose in humans | 75 ± 13% reduction | [9] |
| CYP1A2 Activity Reduction (in vivo) | Daily 125 mg dose for 8 days in humans | 81% reduction (to 19 ± 13% of baseline) | [9] |
Table 3: Anti-proliferative Activity of Oltipraz
| Cell Line | Assay | IC50 | Reference |
| A549 (human lung adenocarcinoma) | MTT Assay | Data suggests activity, specific IC50 not provided in the search results. | [10] |
| L929 (mouse fibroblast) | MTT Assay | Data suggests activity, specific IC50 not provided in the search results. | [10] |
Table 4: Expected Comparative Profile of Oltipraz vs. This compound
| Feature | Oltipraz | This compound (Hypothesized) | Rationale |
| Mechanism of Action | Nrf2 Activator | Nrf2 Activator | Deuteration does not typically alter the fundamental mechanism of action. |
| In Vitro Potency (e.g., Nrf2 activation) | Established | Similar to Oltipraz | The core molecular structure responsible for activity is unchanged. |
| Metabolic Stability | Undergoes metabolism by CYP enzymes | Higher | The stronger C-D bond is expected to slow down CYP-mediated metabolism.[5][6] |
| Plasma Half-life | Relatively short | Longer | Reduced metabolic clearance would lead to a longer half-life.[11] |
| Potential for Drug-Drug Interactions | Inhibits CYP enzymes | Potentially altered | Changes in metabolism could affect its interaction profile. |
Experimental Protocols
Detailed methodologies for key experiments to compare the biological activity of Oltipraz and this compound are provided below.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
Objective: To quantify and compare the ability of Oltipraz and this compound to activate the Nrf2 signaling pathway.
Materials:
-
ARE-luciferase reporter plasmid
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Transfection reagent
-
Oltipraz and this compound stock solutions (in DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Oltipraz or this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 for each compound.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine and compare the inhibitory potential of Oltipraz and this compound on major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4).
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2)
-
Oltipraz and this compound stock solutions
-
Incubation buffer (e.g., potassium phosphate buffer)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the probe substrate, and a series of concentrations of Oltipraz or this compound in the incubation buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC50 value.
Anti-proliferative Assay (MTT Assay)
Objective: To assess and compare the cytotoxic or anti-proliferative effects of Oltipraz and this compound on a cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cell line
-
Cell culture medium and supplements
-
Oltipraz and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Oltipraz or this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value for each compound.
Mandatory Visualizations
Nrf2 Signaling Pathway
Caption: Oltipraz/Oltipraz-d3 inhibits Keap1, leading to Nrf2 stabilization and nuclear translocation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the parallel assessment of Oltipraz and this compound biological activities.
Conclusion
Oltipraz is a potent activator of the Nrf2 pathway with well-documented chemopreventive properties. Its deuterated analog, this compound, is designed to leverage the kinetic isotope effect to improve its metabolic stability and pharmacokinetic profile. While direct comparative data is limited, it is scientifically reasonable to predict that this compound will retain the intrinsic biological activities of Oltipraz, such as Nrf2 activation and enzyme inhibition, while potentially offering a more favorable in vivo profile. The experimental protocols outlined in this guide provide a robust framework for conducting a head-to-head comparison to empirically validate these hypotheses. Such studies are crucial for the further development of this compound as a potentially improved therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | 64224-21-1 | PCA22421 | Biosynth [biosynth.com]
- 4. Chemopreventive activity of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Nrf2 Activator Oltipraz Also Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo inhibition of human CYP1A2 activity by oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacology studies of oltipraz--a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oltipraz-d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Oltipraz-d3, a deuterated analog of the chemopreventive and anti-angiogenic agent Oltipraz. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
This compound, like its parent compound, requires careful handling and disposal due to its chemical properties and potential biological activity.[1][2] Improper disposal can lead to environmental contamination and may pose health risks. The following procedures are based on standard safety data sheets and chemical handling protocols.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4][5]
Handling Precautions:
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound involves chemical inactivation through incineration or transfer to a certified waste disposal service.
Step 1: Preparation of Waste Material
-
Ensure that all this compound waste, including unused product and contaminated materials (e.g., pipette tips, vials), is collected in a designated and clearly labeled waste container.[6]
Step 2: Method A - Chemical Incineration
-
Dissolve or mix the this compound waste with a combustible solvent.
-
This solution should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[7]
Step 3: Method B - Licensed Disposal Service
-
If a suitable chemical incinerator is not available, the waste must be offered to a licensed and approved waste disposal company.[3][5][7]
-
Ensure the waste is properly packaged and labeled according to all federal, state, and local regulations before collection.
Step 4: Disposal of Contaminated Containers
III. Accidental Release Measures
In the event of a spill, immediate action is necessary to contain the material and prevent further exposure.
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[4]
-
Containment: Prevent the spill from entering drains or water courses.[4][5]
-
Clean-up:
-
For solid spills, use appropriate tools to collect the material without creating dust and place it in a suitable, closed waste container.[3]
-
For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[4][5]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[4][5]
-
-
Dispose: Dispose of all contaminated materials according to the procedures outlined in Section II.[5]
IV. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for easy reference.
| Property | Value |
| Chemical Formula | C₈H₃D₃N₂S₃ |
| Molecular Weight | 229.36 g/mol |
| CAS Number | 64224-21-1 (unlabeled) |
| Flash Point | 176 °C |
| Storage | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container away from direct sunlight.[5] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | 64224-21-1 | PCA22421 | Biosynth [biosynth.com]
- 2. Oltipraz | C8H6N2S3 | CID 47318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Oltipraz|64224-21-1|MSDS [dcchemicals.com]
- 6. zoetisus.com [zoetisus.com]
- 7. OLTIPRAZ - Safety Data Sheet [chemicalbook.com]
Essential Safety and Logistical Information for Handling Oltipraz-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Oltipraz-d3. While this guidance is specific to this compound, the safety precautions are based on data for Oltipraz, as their safety profiles are expected to be nearly identical due to the nature of isotopic labeling.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Store locked up.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₃D₃N₂S₃ | [5] |
| Molecular Weight | 229.36 g/mol | [5] |
| CAS Number | 64224-21-1 | [1][2][3][5] |
| Flash Point | 176 °C | [5] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [2] |
Experimental Protocols: Safe Handling and Disposal Workflow
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Wear Appropriate PPE: Before handling the package, at a minimum, wear laboratory gloves and a lab coat.
-
Transport to Storage: Transport the chemical to the designated, secure storage area.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2] Recommended storage is at -20°C for the powder form or -80°C when in solvent.[2] The storage area should be locked and accessible only to authorized personnel.[1]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
-
Safety Stations: Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to minimize exposure. The following PPE should be worn when handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant gloves.[1][2] It is recommended to wear two pairs.[6] |
| Eye Protection | Safety Goggles | Safety goggles with side-shields are required.[1][2] A face shield should be used in conjunction with goggles when there is a risk of splashing.[6][7] |
| Body Protection | Lab Coat/Gown | An impervious, long-sleeved lab coat or gown with a back closure.[1][2][8] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.[6] |
Handling and Experimental Use
-
Preparation: Before starting any work, ensure all necessary PPE is worn correctly and engineering controls are functioning properly.
-
Weighing: If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Use: Avoid all direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory.[1][2]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces and equipment by scrubbing with alcohol.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water for 15 minutes.[1][2][4] Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air.[1][2][4] If breathing is difficult, provide respiratory support.[2] Seek medical attention.[4] |
| Ingestion | Rinse mouth with water.[1][2][4] Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2][4] |
Spills and Leaks
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[1]
-
Absorption: Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Disposal: Collect the absorbed material and spilled substance into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]
-
Waste Collection: Collect all waste materials (excess compound, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed container for hazardous waste.
-
Licensed Disposal: Arrange for disposal by a licensed professional waste disposal service.[4] Do not dispose of with household garbage or allow it to reach the sewage system.[3]
-
Alternative for Small Quantities (if permitted by local regulations): For very small residual amounts, and if a drug take-back program is unavailable, the following steps can be taken:
-
Remove the material from its original container.
-
Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9] Do not crush tablets or capsules if in that form.[9]
-
Place the mixture in a sealed plastic bag or other sealed container.[9]
-
Dispose of the container in the regular trash.[9]
-
-
Container Disposal: For empty containers, scratch out all personal and identifying information on the label before recycling or disposing of the container in the trash.[9]
Visual Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Spill response procedure for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Oltipraz|64224-21-1|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. This compound | 64224-21-1 | PCA22421 | Biosynth [biosynth.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
